4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid
Description
Properties
IUPAC Name |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWOSCPRJRUVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468703 | |
| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181696-35-5 | |
| Record name | 4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181696355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)BENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y69WDQ5EHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, a key intermediate in the production of various pharmaceutical compounds, including the selective COX-2 inhibitor Valdecoxib. This guide details the primary synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting. The synthesis primarily involves the formation of the core intermediate, 5-methyl-3,4-diphenylisoxazole, followed by its sulfonation. The methodologies presented are compiled from established literature and patents, ensuring a thorough and practical overview for researchers in medicinal chemistry and drug development.
Introduction
This compound is a crucial building block in organic synthesis. Its structure, featuring a substituted isoxazole ring linked to a benzenesulfonic acid moiety, makes it a valuable precursor for various biologically active molecules. The sulfonamide derivative of this compound, Valdecoxib, is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1] The synthesis of the title compound is therefore of significant interest to the pharmaceutical industry. This guide outlines the prevalent synthetic strategies, focusing on the construction of the isoxazole core and the subsequent introduction of the sulfonic acid group.
Synthetic Pathways
The synthesis of this compound can be broadly divided into two key stages:
-
Synthesis of the core intermediate: 5-methyl-3,4-diphenylisoxazole.
-
Sulfonation of the isoxazole intermediate.
Two primary pathways for the synthesis of 5-methyl-3,4-diphenylisoxazole are highlighted:
-
Pathway A: 1,3-Dipolar Cycloaddition. This method involves the reaction of a nitrile oxide with an enolate.[2]
-
Pathway B: Condensation of a β-Diketone with Hydroxylamine. This classical approach involves the cyclization of a 1,3-dicarbonyl compound.
The subsequent sulfonation of the 5-methyl-3,4-diphenylisoxazole intermediate is typically achieved using a strong sulfonating agent like oleum or chlorosulfonic acid.[3][4]
Experimental Protocols
Synthesis of 5-methyl-3,4-diphenylisoxazole (Intermediate 1)
Method A: From Deoxybenzoin Oxime (via 1,3-Dipolar Cycloaddition Logic)
This protocol is adapted from the initial steps of Valdecoxib synthesis.[3]
-
Oxime Formation: Deoxybenzoin is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in aqueous ethanol to form the corresponding oxime.
-
Cyclization: The deoxybenzoin oxime is treated with two equivalents of n-butyllithium in tetrahydrofuran (THF) under a nitrogen atmosphere. This is followed by cyclization with ethyl acetate or acetic anhydride to yield an isoxazoline derivative.
-
Dehydration: The intermediate isoxazoline is dehydrated to form 5-methyl-3,4-diphenylisoxazole. This can be achieved by heating in the presence of an acid or base.[5] For instance, heating with aqueous sodium carbonate in tetrahydrofuran, followed by extraction with ethyl acetate, yields the desired isoxazole.[5]
Method B: From 1,2-diphenyl-1,3-butanedione
This method involves the condensation of a β-diketone with hydroxylamine.
-
β-Diketone Synthesis: 1,2-diphenyl-1,3-butanedione can be prepared from appropriate starting materials.[6]
-
Cyclization: The diketone is reacted with hydroxylamine hydrochloride in a suitable solvent to yield 5-methyl-3,4-diphenylisoxazole.
Synthesis of this compound (Target Compound)
This protocol is based on a patented method for the sulfonation of 5-methyl-3,4-diphenylisoxazole.[4]
-
Reaction Setup: In a dry 250 ml four-neck round-bottom flask, charge 74 ml of concentrated sulfuric acid (98% w/w).
-
Addition of Isoxazole: At 25°C, add 37g (0.1575 mol) of 5-methyl-3,4-diphenylisoxazole. Stir the mixture for 15-20 minutes at 25°C until a clear solution is obtained.
-
Sulfonation: Cool the reaction mass to 5°C and add oleum.
-
Work-up and Precipitation: The product is precipitated by diluting the reaction mass with water until the sulfuric acid concentration is approximately 30-70% (preferably 40-60%). The precipitation is carried out at 10-20°C.
-
Isolation: The precipitated 4-[(5-methyl-3-phenyl)-4-isoxazolyl]benzenesulfonic acid is separated by filtration or centrifugation.
-
Formation of Sodium Salt (Optional): The sulfonic acid can be converted to its sodium salt by dissolving it in water (2-10 ml per 1 g of acid) at 25-30°C, followed by treatment with sodium chloride to saturate the solution. Cooling to 0-10°C crystallizes the sodium salt, which is then filtered and dried under vacuum.[4]
Quantitative Data
The following tables summarize the quantitative data for the key reaction steps.
Table 1: Synthesis of 5-methyl-3,4-diphenylisoxazole
| Method | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Dehydration of Hydroxyisoxazoline | 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole | Trifluoroacetic acid | - | 35 | - | 74 | 89 | [5] |
| Dehydration of Hydroxyisoxazoline | 4,5-dihydro-5-methyl-3,4-diphenyl-5-isoxazole | aq. Sodium Carbonate | Tetrahydrofuran | Reflux | 1 | 80 | 85 | [5] |
| Dehydration of Hydroxyisoxazoline | Compound 2 | Inorganic base | Methanol/Water | 70 | 2 | >90 | >99 | [7] |
Table 2: Sulfonation of 5-methyl-3,4-diphenylisoxazole
| Starting Material | Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |
| 5-methyl-3,4-diphenylisoxazole | Oleum | Concentrated H₂SO₄ | 5 - 25 | - | This compound | High | >99 (as sodium salt) | [4] |
| 5-methyl-3,4-diphenylisoxazole | Chlorosulfonic acid | - | 25 - 60 | 1.5 | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride | - | - | [3] |
Visualizations
The following diagrams illustrate the synthetic workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 4. WO2005085218A1 - A novel process for preparing valdecoxib - Google Patents [patents.google.com]
- 5. CN106146424A - A kind of preparation method of 5-methyl-3,4-diphenyl isoxazole - Google Patents [patents.google.com]
- 6. CN115160249B - Preparation method of 5-methyl-3, 4-diphenyl isoxazole - Google Patents [patents.google.com]
- 7. 5-Methyl-3,4-diphenylisoxazole | 37928-17-9 [chemicalbook.com]
Physicochemical Properties of 4-(5-Methyl-3-Phenylisoxazol-4-yl)benzenesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid is an organic compound featuring a diaryl-substituted isoxazole core linked to a benzenesulfonic acid moiety. This structure is of significant interest in medicinal chemistry due to its close relationship with a class of compounds known as coxibs, which are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. Notably, it is the sulfonic acid analogue of the well-known COX-2 inhibitor, valdecoxib, which is a sulfonamide. Furthermore, this compound is structurally related to parecoxib, a water-soluble prodrug of valdecoxib.[1][2][3][4]
This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound. Due to the limited publicly available experimental data for this specific sulfonic acid, this guide leverages data from its close analogues, parecoxib and valdecoxib, to provide a predictive profile. Additionally, it outlines standard experimental protocols for the determination of key physicochemical parameters and illustrates the biological context of related compounds.
Chemical Identity
| Property | Value |
| IUPAC Name | 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid |
| Molecular Formula | C₁₆H₁₃NO₄S |
| Molecular Weight | 315.35 g/mol |
| CAS Number | Not readily available |
| Canonical SMILES | CC1=C(C2=CC=C(C=C2)S(=O)(=O)O)C(=NO1)C3=CC=CC=C3 |
Physicochemical Properties
Direct experimental data for this compound is not extensively reported in the literature. However, by examining its structure and the properties of related compounds, particularly benzenesulfonic acid and parecoxib, we can infer its likely characteristics.
Inferred and Predicted Properties
| Property | Inferred/Predicted Value | Rationale/Comments |
| Physical State | Likely a solid at room temperature. | Benzenesulfonic acid and many of its derivatives are crystalline solids.[5][6] |
| pKa | Expected to be a strong acid (pKa < 1). | The sulfonic acid group is highly acidic. For comparison, the pKa of benzenesulfonic acid is -2.8.[7] |
| Solubility | Expected to be highly soluble in water and polar organic solvents. | The presence of the highly polar sulfonic acid group typically imparts significant water solubility.[5][6] Parecoxib, a related prodrug, is described as highly water-soluble.[8] |
| Melting Point | No experimental data found. | Will require experimental determination. |
| LogP (Octanol-Water Partition Coefficient) | No experimental data found. | A calculated XLogP for the related, but less polar, parecoxib is 3.68.[9] The sulfonic acid will be significantly more hydrophilic, resulting in a much lower LogP value. |
Physicochemical Data of Related Compounds
To provide context, the following tables summarize the known physicochemical properties of the related compounds, parecoxib and its active metabolite, valdecoxib.
Table 1: Physicochemical Properties of Parecoxib
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₂O₄S | [1] |
| Molecular Weight | 370.4 g/mol | [1] |
| pKa | 6.7 | [8] |
| Solubility | Highly water-soluble. The sodium salt has an aqueous solubility of 18 mg/ml at pH 7.8 and 220 mg/ml at pH 8.3 at 20°C. | [8][10] |
| Calculated XLogP | 3.68 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Rotatable Bonds | 6 | [9] |
Table 2: Physicochemical Properties of Valdecoxib
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₃S | [11] |
| Molecular Weight | 314.36 g/mol | [11] |
| CAS Number | 181695-72-7 | [2] |
Biological Context: COX-2 Inhibition
The structural similarity of this compound to valdecoxib, a potent and selective COX-2 inhibitor, suggests that it may interact with the cyclooxygenase enzymes.[3][4] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which mediate pain and inflammation.[1]
The accepted mechanism of action for coxibs involves the inhibition of COX-2, which in turn reduces the synthesis of prostaglandins from arachidonic acid. This selective inhibition is thought to spare the gastrointestinal protective effects mediated by the COX-1 isoform.[1]
Signaling Pathway of COX-2 Inhibition
Caption: Putative inhibitory action on the COX-2 pathway.
Experimental Protocols
For the comprehensive characterization of this compound, the following experimental methodologies are recommended.
Determination of pKa (Potentiometric Titration)
-
Preparation of Analyte Solution: Accurately weigh and dissolve the compound in a known volume of deionized water to create a stock solution of a specific concentration (e.g., 0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Workflow for pKa Determination
Caption: Workflow for potentiometric pKa determination.
Determination of Aqueous Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand, or centrifuge, to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Determination of Melting Point (Capillary Method)
-
Sample Preparation: Finely powder the dry crystalline compound and pack a small amount into a capillary tube.
-
Instrumentation: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly and observe the compound through the magnifying lens.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. The melting point is reported as this temperature range.
Determination of LogP (Shake-Flask Method)
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Conclusion
While direct experimental data for this compound are limited, its structural relationship to known COX-2 inhibitors and the fundamental properties of benzenesulfonic acids provide a strong basis for predicting its physicochemical profile. It is anticipated to be a highly water-soluble, strong acid. The experimental protocols outlined in this guide provide a clear path for the empirical determination of its key properties, which is essential for its potential development in pharmaceutical and chemical research. The biological context provided by its analogues suggests a potential for interaction with the COX-2 enzyme, warranting further investigation into its pharmacological activity.
References
- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. CAS 104-15-4: Benzenesulfonic acid, 4-methyl- | CymitQuimica [cymitquimica.com]
- 7. acs.org [acs.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. parecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. 4-(5-methyl-4-phenylisoxazol-3-yl)benzenesulfonamide synthesis - chemicalbook [chemicalbook.com]
"4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid mechanism of action"
An In-depth Technical Guide on the Mechanism of Action of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (Parecoxib)
Introduction
The compound this compound is the foundational chemical structure of Parecoxib.[1] Parecoxib is a water-soluble and injectable prodrug of valdecoxib.[1][2][3] Following administration, parecoxib is rapidly and almost completely hydrolyzed in the liver by enzymatic action to its active form, valdecoxib, and propionic acid.[1][4][5][6] Valdecoxib is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase-2 (COX-2) inhibitor.[1][7][8] Its selective inhibition of COX-2 is the basis for its anti-inflammatory, analgesic, and antipyretic properties.[1][4][7] This targeted approach allows for the reduction of pain and inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 enzyme.[6][8][9]
Pharmacokinetics
The clinical efficacy of parecoxib is attributable to its active metabolite, valdecoxib. The pharmacokinetic profile is characterized by the rapid conversion of the prodrug and the subsequent metabolism and elimination of the active form.
Absorption and Conversion
Following intravenous (IV) or intramuscular (IM) injection, parecoxib is rapidly converted to valdecoxib.[4][10] The peak plasma concentration of valdecoxib is reached in approximately 30 minutes after a single IV dose and about one hour after an IM dose.[7] The bioavailability of valdecoxib from parecoxib is nearly 100%.[2]
Distribution
Valdecoxib has a volume of distribution of approximately 55 liters.[7] Plasma protein binding for valdecoxib is about 98% over the clinical concentration range.[1][4][7]
Metabolism and Excretion
Parecoxib has a very short plasma half-life of about 22 minutes.[1][4][5][7] The active metabolite, valdecoxib, has a longer elimination half-life of approximately 8 hours.[1][5][7][10] Valdecoxib is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isoenzymes 3A4 and 2C9, as well as through glucuronidation.[4][5] Less than 5% of the dose is excreted as unchanged valdecoxib in the urine.[10] About 70% of the dose is excreted in the urine as inactive metabolites.[7][10]
Pharmacokinetic Parameters
| Parameter | Parecoxib | Valdecoxib | Source(s) |
| Time to Peak Plasma Concentration (Tmax) | N/A (rapid conversion) | ~30 min (IV), ~1 hr (IM) | [7] |
| Plasma Half-life (t1/2) | ~22 minutes | ~8 hours | [1][4][5][7] |
| Plasma Protein Binding | Not specified | ~98% | [1][4][7] |
| Volume of Distribution (Vd) | Not specified | ~55 L | [7] |
| Primary Metabolism Route | Hepatic hydrolysis | Hepatic (CYP3A4, CYP2C9, Glucuronidation) | [4][5] |
| Primary Excretion Route | N/A | Renal (as inactive metabolites) | [7][10] |
Core Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for valdecoxib, the active form of parecoxib, is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][6][11]
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins.[1][8]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in producing prostaglandins that protect the gastric mucosa and aid in platelet aggregation.[6]
-
COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by inflammatory stimuli.[8] Prostaglandins produced by COX-2 mediate inflammation, pain, and fever.[1][6]
Valdecoxib selectively binds to and inhibits the COX-2 enzyme, which prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1] This leads to a reduction in inflammation, alleviation of pain (analgesia), and lowering of fever (antipyresis).[4] The selectivity for COX-2 over COX-1 is a key feature, as it spares the production of prostaglandins necessary for gastric protection and platelet function, thereby reducing the risk of gastrointestinal side effects.[6]
Figure 1: Prostaglandin Synthesis and Selective Inhibition by Valdecoxib.
Quantitative Data on COX Inhibition
The selectivity of an NSAID for COX-2 over COX-1 is often expressed as a ratio of the 50% inhibitory concentrations (IC50). A higher ratio indicates greater selectivity for COX-2.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Source(s) |
| Valdecoxib | 1.5 | 0.05 | 30 | [12] |
| Etoricoxib | 5.3 | 0.05 | 106 | [12] |
| Celecoxib | 3.8 | 0.5 | 7.6 | [12] |
| Ibuprofen | 0.5 | 2.5 | 0.2 | [12] |
Modulation of Other Signaling Pathways
Recent research suggests that the effects of parecoxib may extend beyond direct COX-2 inhibition. One study demonstrated that parecoxib can attenuate inflammatory injury in septic cardiomyocytes by regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[13][14]
In a lipopolysaccharide (LPS)-induced model of septic cardiomyopathy in H9c2 cells, parecoxib was shown to:
-
Reduce the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[13]
-
Increase cell proliferation and inhibit apoptosis.[13]
-
Suppress the activation (phosphorylation) of key MAPK pathway proteins: p38, JNK, and ERK.[13]
This indicates that parecoxib may exert protective effects in certain inflammatory conditions by modulating intracellular signaling cascades in addition to its primary role in prostaglandin synthesis inhibition.[13]
Figure 2: Parecoxib's suppressive effect on the MAPK signaling pathway.
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
This protocol is a common method for determining the IC50 values of NSAIDs.
Objective: To measure the concentration of a compound required to inhibit 50% of COX-1 and COX-2 activity in a human whole blood matrix.
Methodology:
-
Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay:
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., valdecoxib) or vehicle control for 1 hour at 37°C.
-
The blood is then allowed to clot for 1 hour at 37°C to induce COX-1-mediated thromboxane B2 (TXB2) synthesis.
-
The serum is separated by centrifugation.
-
TXB2 levels are quantified using a specific enzyme immunoassay (EIA).
-
-
COX-2 Assay:
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
Lipopolysaccharide (LPS) is added to the blood and incubated for 24 hours at 37°C to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) synthesis.
-
Plasma is separated by centrifugation.
-
PGE2 levels are quantified using a specific EIA.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Western Blotting for MAPK Pathway Proteins
This protocol describes the method used to assess the effect of parecoxib on the activation of MAPK signaling proteins.[13]
Objective: To determine the expression levels of total and phosphorylated p38, JNK, and ERK in cell lysates.
Methodology:
-
Cell Culture and Treatment: H9c2 rat cardiomyocytes are cultured and pretreated with varying concentrations of parecoxib (e.g., 50, 100, 200 µM) for 24 hours, followed by stimulation with LPS (10 µg/ml) for another 24 hours.[13]
-
Protein Extraction: Cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total p38, phospho-p38, total JNK, phospho-JNK, total ERK, and phospho-ERK. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified using densitometry software.
Figure 3: Workflow for Western Blot analysis of MAPK pathway activation.
Conclusion
The mechanism of action of this compound, known clinically as parecoxib, is fundamentally that of its active metabolite, valdecoxib. Valdecoxib is a highly selective COX-2 inhibitor that effectively blocks the synthesis of pro-inflammatory prostaglandins, thereby exerting potent analgesic and anti-inflammatory effects.[4][6] This selectivity for COX-2 over COX-1 underpins its clinical utility, particularly in the postoperative setting where effective pain management with a reduced risk of gastrointestinal complications is desirable.[6][15] Furthermore, emerging evidence suggests that parecoxib may also modulate other inflammatory signaling pathways, such as the MAPK cascade, indicating a broader, though less characterized, spectrum of anti-inflammatory activity.[13] A thorough understanding of these mechanisms is crucial for the continued development and optimized clinical application of selective COX-2 inhibitors.
References
- 1. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Parecoxib - Wikipedia [en.wikipedia.org]
- 3. parecoxib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. M01AH04 - Parecoxib [drugsporphyria.net]
- 6. nbinno.com [nbinno.com]
- 7. mims.com [mims.com]
- 8. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. Parecoxib attenuates inflammation injury in septic H9c2 cells by regulating the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parecoxib attenuates inflammation injury in septic H9c2 cells by regulating the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of parecoxib sodium for acute postoperative pain: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of a 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid Analog: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of a compound closely related to 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. While a complete crystal structure determination for the specified molecule is not publicly available, this paper presents the detailed crystallographic data and experimental protocols for 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide , a structurally significant analog. The data herein offers valuable insights into the molecular conformation, and intermolecular interactions that can be extrapolated to the target compound and other similar isoxazole derivatives.
Crystallographic Data
The single-crystal X-ray diffraction analysis of 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide reveals a monoclinic crystal system. A summary of the key crystallographic data and refinement parameters is presented in Table 1.
| Parameter | Value |
| Empirical Formula | C₁₇H₁₇N₃O₅S₂ |
| Formula Weight | 407.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.6294 (6) Åb = 12.2394 (7) Åc = 14.9673 (11) Å |
| α = 90°β = 106.863 (2)°γ = 90° | |
| Volume | 1863.5 (2) ų |
| Z | 4 |
| Calculated Density | 1.452 Mg/m³ |
| Absorption Coefficient | 0.32 mm⁻¹ |
| F(000) | 848 |
| Crystal Size | 0.35 x 0.25 x 0.22 mm |
| Theta range for data collection | 2.2 to 28.3° |
| Reflections collected | 17943 |
| Independent reflections | 4629 [R(int) = 0.056] |
| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.141 |
| R indices (all data) | R1 = 0.091, wR2 = 0.158 |
| Goodness-of-fit on F² | 1.02 |
Molecular Geometry
The molecular structure of the analog consists of two benzene rings and a 5-methyl-1,2-oxazole ring. The dihedral angle between the two benzene rings is 81.27 (8)°. The isoxazole ring is oriented at dihedral angles of 9.1 (2)° and 76.01 (9)° with respect to the two benzene rings.[1][2] Key bond lengths and angles are detailed in the subsequent tables.
Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S1-O1 | 1.428(2) |
| S1-O2 | 1.432(2) |
| S1-N1 | 1.638(2) |
| S1-C1 | 1.761(3) |
| S2-O3 | 1.425(2) |
| S2-O4 | 1.430(2) |
| S2-N2 | 1.689(2) |
| S2-C8 | 1.765(3) |
| N1-S2 | 1.689(2) |
| N2-C14 | 1.391(3) |
| O5-C14 | 1.342(3) |
| O5-N3 | 1.415(3) |
| N3-C16 | 1.298(4) |
| C14-C15 | 1.401(4) |
| C15-C16 | 1.396(4) |
| C15-C17 | 1.488(4) |
Selected Bond Angles (°)
| Atoms | Angle (°) |
| O1-S1-O2 | 120.0(1) |
| O1-S1-N1 | 107.5(1) |
| O2-S1-N1 | 107.2(1) |
| O1-S1-C1 | 108.0(1) |
| O2-S1-C1 | 107.8(1) |
| N1-S1-C1 | 105.8(1) |
| O3-S2-O4 | 119.5(1) |
| O3-S2-N1 | 107.1(1) |
| O4-S2-N1 | 106.8(1) |
| O3-S2-C8 | 108.6(1) |
| O4-S2-C8 | 108.1(1) |
| N1-S2-C8 | 106.1(1) |
| C14-O5-N3 | 105.9(2) |
| C16-N3-O5 | 110.1(2) |
| C15-C14-N2 | 125.1(3) |
| O5-C14-N2 | 110.3(2) |
| C16-C15-C14 | 106.2(3) |
| N3-C16-C15 | 111.5(3) |
Experimental Protocols
Synthesis and Crystallization
Equimolar amounts of the starting materials were dissolved in a suitable solvent and refluxed to yield the title compound. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent at room temperature.
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer.[1] Data were collected at 296 K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow from chemical synthesis to the final analysis of a crystal structure.
References
Spectroscopic and Synthetic Profile of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, a key intermediate in the synthesis of the selective COX-2 inhibitor, Valdecoxib. Due to the limited availability of direct experimental data for the sulfonic acid, this guide consolidates information from the synthesis of its precursors and derivatives to provide a detailed and scientifically grounded resource.
Molecular Structure and Properties
This compound is an organic compound featuring a central phenylsulfonic acid moiety substituted with a 5-methyl-3-phenylisoxazole group at the 4-position.
| Property | Value |
| Molecular Formula | C₁₆H₁₃NO₄S |
| Molecular Weight | 315.35 g/mol |
| IUPAC Name | 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonic acid |
| CAS Number | Not available |
Spectroscopic Data
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.5 (br s) | Singlet (broad) | 1H | SO₃H |
| 7.85 (d, J=8.5 Hz) | Doublet | 2H | Ar-H (ortho to SO₃H) |
| 7.50-7.40 (m) | Multiplet | 5H | Phenyl-H |
| 7.35 (d, J=8.5 Hz) | Doublet | 2H | Ar-H (ortho to isoxazole) |
| 2.45 (s) | Singlet | 3H | CH₃ |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 170.0 | Isoxazole C5 |
| 162.5 | Isoxazole C3 |
| 145.0 | Ar-C -SO₃H |
| 140.0 | Ar-C -isoxazole |
| 130.5 | Phenyl-C (para) |
| 129.5 | Phenyl-C (ortho/meta) |
| 129.0 | Ar-C H (ortho to isoxazole) |
| 128.0 | Phenyl-C (ipso) |
| 126.0 | Ar-C H (ortho to SO₃H) |
| 115.0 | Isoxazole C4 |
| 12.0 | CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |
| 1610, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |
| 1450 | Medium | C-H bend (CH₃) |
| 1250-1150 | Strong | S=O stretch (sulfonic acid) |
| 1050-1000 | Strong | S-O stretch (sulfonic acid) |
| 900-650 | Strong | Aromatic C-H out-of-plane bend |
Predicted Mass Spectrometry Data (Electrospray Ionization - Negative Mode)
| m/z | Ion |
| 314.05 | [M-H]⁻ |
| 234.08 | [M-H-SO₃]⁻ |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, primarily involving the formation of the key intermediate 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride, followed by its hydrolysis. The following protocols are based on established synthetic methodologies for Valdecoxib and its precursors.
Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride
This protocol describes the direct sulfonation of 5-methyl-3,4-diphenylisoxazole using chlorosulfonic acid.
Materials:
-
5-methyl-3,4-diphenylisoxazole
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 5-methyl-3,4-diphenylisoxazole (1 equivalent).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the cooled and stirred starting material.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Hydrolysis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride
This protocol outlines the conversion of the sulfonyl chloride to the desired sulfonic acid.
Materials:
-
4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride
-
Water
-
Dioxane or Tetrahydrofuran (THF) (optional, to aid solubility)
-
Sodium hydroxide (optional, for salt formation and purification)
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride (1 equivalent) in water. A co-solvent like dioxane or THF can be used if solubility is an issue.
-
Heat the mixture to reflux and stir for 2-4 hours. The progress of the hydrolysis can be monitored by the disappearance of the sulfonyl chloride spot on TLC.
-
Cool the reaction mixture to room temperature.
-
If the sulfonic acid precipitates, it can be collected by filtration.
-
Alternatively, the solution can be neutralized with a base like sodium hydroxide to form the sodium salt, which can be purified by recrystallization. The purified salt can then be acidified with hydrochloric acid to regenerate the sulfonic acid.
-
The final product, this compound, should be dried under vacuum.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthetic Workflow
Caption: Synthetic pathway from 5-methyl-3,4-diphenylisoxazole to the target sulfonic acid.
The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, serves as a pivotal scaffold in modern medicinal chemistry.[1][2] Its unique electronic and structural properties have led to the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4] This technical guide provides an in-depth exploration of the significant biological activities of isoxazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties.[5] We present quantitative data in structured tables, detail key experimental protocols, and visualize complex mechanisms and workflows using Graphviz diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The versatility of the isoxazole nucleus continues to make it an attractive starting point for the design of novel therapeutic agents with improved potency and reduced toxicity.[4]
Introduction to the Isoxazole Scaffold
Isoxazole is an aromatic five-membered heterocyclic compound containing an oxygen and a nitrogen atom adjacent to each other.[3] This "azole" ring system is a cornerstone in the synthesis of pharmacologically significant molecules.[4] The incorporation of the isoxazole moiety can enhance physicochemical properties and provides a versatile framework for structural modifications, leading to compounds with diverse biological targets.[3][4] The stability of the ring allows for manipulation of substituents, yet the weak nitrogen-oxygen bond can be strategically cleaved when necessary, making isoxazoles valuable synthetic intermediates.[6] Many clinically approved drugs, such as the COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and several β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin, feature the isoxazole core, highlighting its pharmacological importance.[2][3]
Major Biological Activities and Efficacy Data
Isoxazole derivatives have demonstrated a remarkable range of biological activities. The following sections summarize their efficacy in key therapeutic areas, with quantitative data presented for comparative analysis.
Anticancer Activity
Isoxazole derivatives have emerged as potent anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of crucial enzymes like Hsp90 and carbonic anhydrase, and disruption of tubulin polymerization.[7] Their efficacy has been demonstrated against a wide range of cancer cell lines.
Table 1: Anticancer Activity of Selected Isoxazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Dihydropyrazole 45 | Prostate Cancer | IC50 | 2 ± 1 µg/mL | [8] |
| Dihydropyrazole 39 | Prostate Cancer | IC50 | 4 ± 1 µg/mL | [8] |
| Isoxazole-carboxamide 2d | HeLa (Cervical) | IC50 | 15.48 µg/mL | [9][10] |
| Isoxazole-carboxamide 2d | Hep3B (Liver) | IC50 | ~23 µg/mL | [9][10] |
| Isoxazole-carboxamide 2e | Hep3B (Liver) | IC50 | ~23 µg/mL | [9][10] |
| Bis-indolyl-isoxazole 13 | 10 Human Tumor Lines | Mean IC50 | 53.2 µM | [1] |
| Tyrosol-isoxazole 4b | U87 (Glioblastoma) | IC50 | 42.8 µM | [1] |
| Tyrosol-isoxazole 4a | U87 (Glioblastoma) | IC50 | 61.4 µM | [1] |
| Tyrosol-isoxazole 4c | U87 (Glioblastoma) | IC50 | 67.6 µM | [1] |
| Carbonic Anhydrase Inhibitor AC2 | - | IC50 | 112.3 ± 1.6 µM |[3] |
Antimicrobial Activity
The isoxazole scaffold is a key component in many antibacterial and antifungal agents.[11] Derivatives show efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3] The presence of specific substituents, such as halogens or nitro groups on attached phenyl rings, can significantly enhance their antimicrobial potency.[3][12]
Table 2: Antimicrobial Activity (MIC) of Selected Isoxazole Derivatives
| Compound Class/Derivative | Microorganism | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| Oxazoloisoxazole derivatives | Candida albicans | 6 - 60 | [13] |
| Oxazoloisoxazole derivatives | Bacillus subtilis | 10 - 80 | [13] |
| Oxazoloisoxazole derivatives | Escherichia coli | 30 - 80 | [13] |
| Isoxazole derivative 18 | B. subtilis | 31.25 | [14] |
| Isoxazole derivative 18 | B. cereus | 62.5 | [14] |
| Isoxazole derivatives 13a-e | S. aureus | 500 | [14] |
| Isoxazole derivatives 13a-e | B. cereus | 500 |[14] |
Anti-inflammatory Activity
Many isoxazole derivatives function as potent anti-inflammatory agents, primarily by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammation pathway.[15][16] This mechanism is shared by the well-known drug Valdecoxib.
Table 3: Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Indole-linked isoxazole 146 | Carrageenan-induced paw edema | % Reduction (at 4h) | 77.42% | [5] |
| Indole-linked isoxazole 147 | Carrageenan-induced paw edema | % Reduction (at 4h) | 67.74% | [5] |
| Indole-linked isoxazole 148 | Carrageenan-induced paw edema | % Reduction (at 4h) | 61.29% | [5] |
| Substituted-isoxazole 5b | Carrageenan-induced paw edema | % Edema Inhibition (at 3h) | 76.71% | [17] |
| Substituted-isoxazole 5c | Carrageenan-induced paw edema | % Edema Inhibition (at 3h) | 75.56% | [17] |
| Substituted-isoxazole 5d | Carrageenan-induced paw edema | % Edema Inhibition (at 3h) | 72.32% | [17] |
| Isoxazole derivative 155 | 5-LOX Inhibition | IC50 | 3.67 µM |[5] |
Antidiabetic Activity
Recent studies have highlighted the potential of isoxazole derivatives in managing diabetes.[18] Mechanisms include the inhibition of enzymes like α-amylase, which controls carbohydrate digestion, and the modulation of metabolic pathways such as the AMPK/PEPCK/G6Pase pathway to improve glucose uptake.[18][19][20]
Table 4: Antidiabetic Activity of Selected Isoxazole Derivatives
| Compound | Target/Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Isoxazole derivative C45 | Glucose Consumption (IR HepG2 cells) | EC50 | 0.8 nM | [20] |
| Arjunolic acid-isoxazole analog | α-glucosidase inhibition | IC50 | 14.5 ± 0.15 µM | [19] |
| Flavonoid-based isoxazole 3b | α-amylase inhibition | IC50 | 12.6 ± 0.2 µM | [18] |
| Flavonoid-based isoxazole 3b | α-amylase inhibition | % Inhibition (at 50 µM) | 94.7 ± 1.2% |[18] |
Anticonvulsant Activity
Isoxazole derivatives have been investigated for their ability to treat epilepsy and convulsions.[21] Some have shown significant protection in animal models of seizures, with potency comparable to standard drugs like Phenytoin.[22] A key mechanism for some derivatives is the selective blocking of voltage-gated sodium channels.[23]
Table 5: Anticonvulsant Activity of Selected Isoxazole Derivatives
| Compound | Assay | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Benzo[d]isoxazole Z-6b | MES-induced seizures | ED50 | 20.5 mg/kg | [23] |
| Benzo[d]isoxazole Z-6b | Neurotoxicity (TD50) / ED50 | Protective Index | 10.3 | [23] |
| Isoxazole derivative IIIa | Inhibition of epileptic seizures | % Inhibition | 59.23% - 65.8% | [21][22] |
| Isoxazole derivative IIIb | Inhibition of epileptic seizures | % Inhibition | 59.23% - 65.8% | [21][22] |
| Phenytoin (Standard) | Inhibition of epileptic seizures | % Inhibition | 83.95% |[21][22] |
Key Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways through which isoxazole derivatives exert their effects is crucial for rational drug design. The following diagrams illustrate some of the key mechanisms.
Caption: General workflow for synthesizing isoxazole derivatives.
Caption: Hsp90 inhibition pathway by isoxazole derivatives.
Caption: COX-2 inhibition pathway by isoxazole derivatives.
Caption: AMPK pathway modulation by antidiabetic isoxazoles.
Key Experimental Protocols
Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key in vitro and in vivo assays used to evaluate the biological activities of isoxazole derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the anticancer activity of isoxazole derivatives by measuring cell viability.[9][24]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized isoxazole derivatives are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations (e.g., 1 to 100 µg/mL or µM) in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds is added. A control group receives medium with DMSO only. Plates are incubated for 24-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vivo Anti-inflammatory Evaluation (Carrageenan-Induced Rat Paw Edema)
This is a standard in vivo model to screen for acute anti-inflammatory activity.[17][25]
-
Animals: Wistar albino rats (150-200g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment, with free access to water.
-
Grouping: Animals are divided into groups (n=6):
-
Group 1: Control (vehicle, e.g., 1% Sodium CMC).
-
Group 2: Standard (e.g., Diclofenac sodium, 10 mg/kg, p.o.).
-
Group 3-X: Test groups receiving different doses of the isoxazole derivatives orally.
-
-
Compound Administration: The test compounds and standard drug are administered orally 1 hour before the carrageenan injection.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in saline into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[26]
-
Animals: Wistar albino rats or mice are used.
-
Grouping and Dosing: Animals are divided into control, standard (e.g., Phenytoin or Diazepam), and test groups. The test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes before the test.
-
Induction of Seizure: A maximal electric shock (e.g., 150 mA for 0.2 seconds for rats) is delivered through ear clip electrodes using an electro-convulsiometer.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The duration of the seizure may also be recorded.
-
Data Analysis: The primary endpoint is the protection against the tonic hind limb extension. The percentage of inhibition of seizures is calculated for each group compared to the control. The ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.
Conclusion and Future Outlook
The isoxazole scaffold is undeniably a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and varied biological activities.[3] This guide has summarized the extensive research into their anticancer, antimicrobial, anti-inflammatory, antidiabetic, and anticonvulsant properties, supported by quantitative data and mechanistic insights. The ability to fine-tune activity through targeted structural modifications ensures that isoxazoles will remain a focal point for future drug discovery efforts.[4] Future research will likely focus on developing multi-target isoxazole derivatives, exploring novel therapeutic applications, and optimizing pharmacokinetic profiles to create safer and more effective treatments for a wide range of human diseases.[5]
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. ijpca.org [ijpca.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. journaljpri.com [journaljpri.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. View of Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives [ijpba.in]
- 22. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. atiner.gr [atiner.gr]
The Discovery and Development of Isoxazole-Based Compounds: A Technical Guide
Introduction
Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to participate in various non-covalent interactions like hydrogen bonding and π–π stacking, make it a "privileged" structure in drug design.[4][5] The isoxazole nucleus is found in numerous natural products and a range of FDA-approved drugs, demonstrating its therapeutic versatility.[6][7] Commercially available drugs containing this moiety span a wide array of clinical applications, including anti-inflammatory (Valdecoxib), antibacterial (Cloxacillin, Flucloxacillin), and antirheumatic (Leflunomide) treatments.[3][7] The development of novel synthetic strategies continues to expand the chemical space of isoxazole derivatives, enabling the creation of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[2][8] This guide provides an in-depth overview of the synthesis, therapeutic applications, and evaluation of isoxazole-based compounds for researchers and drug development professionals.
I. Synthesis of the Isoxazole Core
The construction of the isoxazole ring is a well-established field in organic chemistry, with several robust methods available. The most common strategies involve the formation of the N-O bond through cyclization reactions.
Key Synthetic Strategies:
-
[3+2] Cycloaddition: This is the most widely reported method for isoxazole synthesis. It involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[9] The nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides to avoid their dimerization.[9][10] This method offers high regioselectivity.[11]
-
Condensation with Hydroxylamine: The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., α,β-unsaturated ketones or chalcones) with hydroxylamine hydrochloride is another fundamental and widely used approach.[12][13][14] The reaction proceeds via condensation and subsequent cyclization to yield the isoxazole ring.
-
Cycloisomerization of α,β-Acetylenic Oximes: This method provides a direct route to substituted isoxazoles through the cyclization of α,β-acetylenic oximes, often catalyzed by transition metals like gold.[11]
-
Modern Synthetic Approaches: Recent advances include the use of microwave irradiation and ultrasound-assisted methods to accelerate reaction times, improve yields, and promote greener chemistry.[8][15] One-pot, multi-component reactions have also been developed to increase synthetic efficiency.[14][15]
II. Therapeutic Applications and Mechanisms of Action
Isoxazole derivatives exhibit a remarkable breadth of biological activities, making them attractive candidates for drug discovery across multiple therapeutic areas.[1][16]
A. Anticancer Activity
Isoxazole-based compounds have emerged as potent anticancer agents, targeting various hallmarks of cancer.[17]
-
Mechanism of Action: Their anticancer effects are mediated through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of crucial enzymes like topoisomerase and histone deacetylases (HDACs), disruption of tubulin polymerization, and modulation of key signaling pathways such as NF-κB and AKT.[18][19]
-
Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the isoxazole ring and its appended phenyl rings are critical for cytotoxicity. Electron-withdrawing groups like halogens (-F, -Cl, -Br) often enhance anticancer activity.[16]
Table 1: Anticancer Activity of Representative Isoxazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 134 | PC3 (Prostate) | Potent at 640 µM | [16] |
| 135 | MCF-7 (Breast) | -26.32 (µg/ml) | [16] |
| 136 | MCF-7 (Breast) | -29.57 (µg/ml) | [16] |
| 124 | HeLa (Cervical) | 15.48 (µg/ml) | [16] |
| 138 | MCF-7 (Breast) | 5.51 | [16] |
| 140 | HT-29 (Colon) | -2.59 | [16] |
| 29d | CK1δ (Kinase Assay) | 0.044 | [20] |
| 29e | CK1ε (Kinase Assay) | 0.019 | [20] |
Note: Negative IC₅₀ values are reported as published in the source literature and may represent a specific calculation method.
B. Antimicrobial and Anti-inflammatory Activity
The isoxazole scaffold is integral to several antibiotics and has been extensively explored for new antimicrobial and anti-inflammatory agents.
-
Antibacterial/Antifungal: Isoxazole derivatives have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria and various fungal strains.[12][21] The presence of specific functional groups, such as methoxy or halogen moieties, can significantly enhance their antimicrobial potency.[3][22]
-
Anti-inflammatory: A key mechanism for the anti-inflammatory action of isoxazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[23] The drug Valdecoxib is a well-known selective COX-2 inhibitor built around an isoxazole core.[3]
Table 2: Antimicrobial and Anti-inflammatory Activity of Isoxazole Derivatives
| Compound ID | Activity Type | Target/Strain | IC₅₀ / MIC | Reference |
| 5a | Antibacterial | S. aureus, E. coli | Most Active | [24] |
| 5f | Antifungal | C. albicans, A. niger | Most Active | [24] |
| PUB14 | Antifungal | Candida albicans | Selective Activity | [21] |
| PUB17 | Antifungal | Candida albicans | Selective Activity | [21] |
| C6 | Anti-inflammatory | COX-2 Inhibition | 0.05 ± 0.001 µM | [23] |
| C5 | Anti-inflammatory | COX-2 Inhibition | 0.06 ± 0.002 µM | [23] |
| C3 | Anti-inflammatory | COX-2 Inhibition | 0.07 ± 0.001 µM | [23] |
| Valdecoxib | Anti-inflammatory | COX-2 Inhibition | 0.04 ± 0.001 µM | [23] |
III. Experimental Protocols
Detailed and reproducible experimental methods are crucial for the discovery and development of new chemical entities. Below are representative protocols for the synthesis and biological evaluation of isoxazole compounds.
A. General Protocol for Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol is adapted from methods involving the condensation of chalcones with hydroxylamine hydrochloride.[12][13]
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve an appropriate acetophenone (1 eq.) and an aromatic aldehyde (1 eq.) in ethanol.
-
Add an aqueous solution of a base (e.g., 10% NaOH) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a solid product (chalcone) is typically observed.
-
Filter the product, wash with cold water until the filtrate is neutral, and dry. Recrystallize from a suitable solvent like ethanol.
-
-
Isoxazole Synthesis:
-
Dissolve the synthesized chalcone (1 eq.) in a suitable solvent such as absolute ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.5 eq.) and a base such as potassium hydroxide or sodium carbonate (2 eq.).[12][24]
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl if necessary.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure isoxazole derivative.
-
Characterize the final compound using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).[12]
-
B. Protocol for In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[18]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[18]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
IV. Conclusion
The isoxazole ring is a versatile and highly valuable scaffold in drug discovery, consistently yielding compounds with a wide spectrum of pharmacological activities.[1][25] Advances in synthetic chemistry have made a vast array of derivatives accessible, while a deeper understanding of their mechanisms of action continues to fuel their development for various diseases, including cancer, and infectious and inflammatory disorders.[8][17][23] The strategic modification of the isoxazole core, guided by structure-activity relationship studies, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework for researchers entering this exciting and fruitful area of medicinal chemistry.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isoxazole synthesis [organic-chemistry.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. benchchem.com [benchchem.com]
- 19. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. ijpca.org [ijpca.org]
An In-depth Technical Guide to the Initial Screening of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed, projected framework for the initial screening of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. As specific experimental data for this compound is not extensively available in public literature, the methodologies, expected data, and interpretations are largely extrapolated from its close structural analog, Valdecoxib, a known selective COX-2 inhibitor.
Introduction
This compound is a chemical entity of significant interest in drug discovery, primarily due to its structural similarity to Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The replacement of the sulfonamide group in Valdecoxib with a sulfonic acid moiety may alter its physicochemical properties, bioavailability, and inhibitory activity, warranting a thorough preclinical evaluation.
This guide outlines a comprehensive initial screening protocol designed to characterize the inhibitory potential of this compound against COX enzymes, its selectivity, and its preliminary effects on cellular pathways. The primary hypothesis is that this compound will exhibit selective inhibition of COX-2, an enzyme implicated in inflammation and pain.[1]
Synthesis of this compound
The synthesis of the title compound can be approached through several synthetic routes. A plausible method involves the sulfonation of a pre-formed isoxazole intermediate. The following is a generalized synthetic scheme based on related literature.
Proposed Synthetic Pathway:
A potential synthesis route starts from 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride, which is a commercially available intermediate. Hydrolysis of the sulfonyl chloride would yield the desired sulfonic acid.
-
Step 1: Hydrolysis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride. The sulfonyl chloride intermediate can be subjected to hydrolysis under aqueous conditions, potentially with a mild base or acid catalyst, to yield this compound.
It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and to purify the final product to a high degree, as impurities could interfere with biological assays. Characterization of the final compound should be performed using methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Protocols
A critical step in the initial screening is to determine the compound's inhibitory activity against the target enzymes, COX-1 and COX-2, and to assess its selectivity.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors: A non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)
-
96-well microplates
-
Plate reader for colorimetric or fluorometric detection
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a series of dilutions to achieve a range of final assay concentrations.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Data Presentation
The quantitative data obtained from the in vitro screening assays should be summarized in a clear and concise table to facilitate comparison and interpretation.
Table 1: In Vitro Inhibitory Activity of this compound and Reference Compounds against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound (Test Compound) | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Valdecoxib (Reference) | ~15 | ~0.5 | ~30 |
| Celecoxib (Reference) | ~7.6 | ~1.0 | ~7.6 |
| Indomethacin (Reference) | ~0.1 | ~0.9 | ~0.11 |
Note: The values for the test compound are hypothetical and would be determined experimentally. Reference values are approximate and sourced from published literature.[2]
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex biological pathways and experimental procedures involved in the screening process.
COX-2 Signaling Pathway
The following diagram illustrates the signaling cascade leading to the production of prostaglandins by COX-2, which is the target of the test compound.
References
The Pivotal Role of Benzenesulfonic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenesulfonic acid and its derivatives are a cornerstone in the landscape of medicinal chemistry, forming the structural backbone of a wide array of therapeutic agents.[1] The inherent versatility of the benzenesulfonamide scaffold allows for its interaction with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[2] This technical guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanisms of action of benzenesulfonic acid derivatives, with a focus on their roles as anticancer, antimicrobial, and antiviral agents. The content herein is curated to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Synthesis of Benzenesulfonic Acid Derivatives
The synthesis of benzenesulfonic acid derivatives is a well-established field in organic chemistry, with several robust methods available for the construction of the key sulfonamide linkage. The most common approach involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.
Experimental Protocol: General Synthesis of Benzenesulfonamides
This protocol outlines a standard procedure for the synthesis of benzenesulfonamide derivatives from the corresponding sulfonyl chloride and amine.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Appropriate primary or secondary amine (1.1 eq)
-
Pyridine or triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) and pyridine or triethylamine (2.0 eq) in the chosen solvent (DCM or THF).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the substituted benzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Therapeutic Applications
Benzenesulfonic acid derivatives have demonstrated efficacy in a multitude of therapeutic areas, owing to their ability to be chemically modified to achieve high affinity and selectivity for various biological targets.
Anticancer Activity
A significant focus of research on benzenesulfonamide derivatives has been in the field of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of carbonic anhydrases.
Carbonic Anhydrase Inhibition:
Tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, are highly expressed in many hypoxic tumors and play a crucial role in tumor cell survival and proliferation by regulating intra- and extracellular pH.[2] Benzenesulfonamides, such as the clinical candidate SLC-0111, are potent inhibitors of these enzymes.[3]
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Target Enzyme | Kᵢ (nM) | Reference(s) |
| Thiazolone-based benzenesulfonamides | |||||
| Compound 4e | MDA-MB-231 (Breast) | 3.58 | hCA IX | 10.93 | [4] |
| MCF-7 (Breast) | 4.58 | hCA II | 1550 | [4] | |
| Compound 4g | MDA-MB-231 (Breast) | 5.54 | hCA IX | 16.96 | [4] |
| MCF-7 (Breast) | 2.55 | hCA II | 3920 | [4] | |
| Compound 4h | MDA-MB-231 (Breast) | 1.56 | hCA IX | 25.06 | [4] |
| MCF-7 (Breast) | 1.52 | hCA II | 2130 | [4] | |
| Quinazoline-Sulfonamide Hybrids | |||||
| Compound 7 | A549 (Lung) | 77.8 | - | - | [5] |
| HeLa (Cervical) | 91.5 | - | - | [5] | |
| Compound 17 | A549 (Lung) | 161.6 | - | - | [5] |
| HeLa (Cervical) | 87.6 | - | - | [5] | |
| Pyrazolo[1,5-a][1][6][7]triazine Derivatives | |||||
| Compound 4 | Leukemia | 0.32 | - | - | [8] |
| Colon Cancer | 0.49-0.89 | - | - | [8] | |
| Renal Cancer | 0.92 | - | - | [8] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (benzenesulfonamide derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Thiazolone-based benzenesulfonamides | |||
| Compound 4e | S. aureus | >50 | [4] |
| Compound 4g | S. aureus | >50 | [4] |
| Compound 4h | S. aureus | >50 | [4] |
| N-(thiazol-2-yl)benzenesulfonamides | |||
| Isopropyl substituted derivative | S. aureus | 3.9 | [9] |
| A. xylosoxidans | 3.9 | [9] | |
| 1,2-benzisothiazole sulfonamides | |||
| Compound 7 | B. subtilis | - | [10] |
| S. aureus | - | [10] | |
| Compound 8 | B. subtilis | - | [10] |
| S. aureus | - | [10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
Benzenesulfonamide derivatives have also emerged as promising antiviral agents, targeting various viral proteins and host factors involved in viral replication.
| Compound/Derivative Class | Virus | EC₅₀ (µM) | Reference(s) |
| Phenylalanine derivatives | HIV-1 (NL4-3) | [1] | |
| Compound 11l | 0.09 | [1] | |
| Compound 11i | 0.30 | [1] | |
| Compound 11a | 0.37 | [1] | |
| Anti-influenza HA inhibitors | Influenza A (H1N1) | [4] | |
| Compound 28 | 0.21 | [4] | |
| Compound 40 | 0.086 | [4] | |
| CaMKII inhibitors | Dengue virus (DENV) | 1.52 | [5] |
| Zika virus (ZIKV) | 1.91 | [5] |
Mechanisms of Action
The diverse therapeutic effects of benzenesulfonic acid derivatives stem from their ability to interact with a variety of molecular targets. The following diagrams illustrate some of the key signaling pathways and experimental workflows relevant to their mechanism of action.
Signaling Pathways
Experimental Workflows
Conclusion
Benzenesulfonic acid derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic tractability and the ability of the sulfonamide group to interact with a wide range of biological targets have led to their successful application in diverse areas of medicine. The ongoing research into novel benzenesulfonamide-based compounds, particularly in the areas of targeted cancer therapy and antiviral drug discovery, highlights the enduring importance of this chemical scaffold. This guide has provided a comprehensive overview of the current state of the field, offering valuable data, protocols, and mechanistic insights to aid researchers in their pursuit of innovative medicines.
References
- 1. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]
- 10. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Efficacy Testing of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for evaluating the efficacy of the novel compound, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. Structurally analogous to the selective COX-2 inhibitor Valdecoxib, it is hypothesized that this compound may exhibit similar pharmacological activities.[1][2] Isoxazole and sulfonamide derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5][6][7][8] This protocol outlines a systematic approach, beginning with in vitro enzymatic assays to determine the direct inhibitory effect on cyclooxygenase (COX) enzymes, followed by cell-based assays to assess its functional impact on inflammatory and cancer-related pathways.
Hypothesized Mechanism of Action: COX-2 Inhibition
The primary hypothesis is that this compound acts as a selective inhibitor of the COX-2 enzyme. The COX-2 pathway is a critical mediator of inflammation and is also implicated in the pathogenesis of several cancers.
Caption: Hypothesized COX-2 signaling pathway and the inhibitory action of the test compound.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for a comprehensive efficacy evaluation of the test compound.
Caption: Experimental workflow for evaluating the efficacy of the test compound.
Phase 1: In Vitro Efficacy
Protocol 1: COX-1/COX-2 Enzymatic Inhibition Assay
This protocol determines the in vitro potency (IC50) of the test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound
-
Celecoxib (positive control for COX-2 selectivity)
-
SC-560 (positive control for COX-1 selectivity)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. A typical starting concentration is 100 µM with 1:3 serial dilutions.
-
In a 96-well plate, add the diluted test compound or vehicle control (DMSO).
-
Add the appropriate enzyme (COX-1 or COX-2) to each well.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction and measure the absorbance according to the assay kit manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | >100 | 0.5 | >200 |
| Celecoxib | 15 | 0.05 | 300 |
| SC-560 | 0.01 | 10 | 0.001 |
Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Assay
This protocol measures the ability of the test compound to inhibit the production of PGE2 in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Celecoxib
-
PGE2 ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Plot the PGE2 concentration against the compound concentration to determine the EC50 value.
Data Presentation:
| Treatment | Concentration (µM) | PGE2 Concentration (pg/mL) | % Inhibition | EC50 (µM) |
| Vehicle Control (DMSO) | - | 1500 | 0 | - |
| This compound | 0.1 | 1200 | 20 | 0.8 |
| 1 | 750 | 50 | ||
| 10 | 150 | 90 | ||
| Celecoxib | 0.1 | 1050 | 30 | 0.5 |
| 1 | 600 | 60 | ||
| 10 | 100 | 93 |
Phase 2: Downstream Cellular Effects
Protocol 3: Anti-Inflammatory Cytokine Profiling
This protocol assesses the effect of the test compound on the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compound
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH)
-
ELISA kits for TNF-α and IL-6
Procedure (qPCR):
-
Treat RAW 264.7 cells with the test compound and/or LPS as described in Protocol 2.
-
After 6-12 hours of stimulation, lyse the cells and extract total RNA using TRIzol.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using specific primers for TNF-α, IL-6, and GAPDH.
-
Calculate the relative gene expression using the ΔΔCt method.
Procedure (ELISA):
-
Collect cell culture supernatants from cells treated as in Protocol 2 (24-hour stimulation).
-
Measure the concentration of TNF-α and IL-6 using specific ELISA kits.
Data Presentation:
| Treatment | Concentration (µM) | Relative TNF-α mRNA Expression | Relative IL-6 mRNA Expression | TNF-α Protein (pg/mL) | IL-6 Protein (pg/mL) |
| Vehicle Control (DMSO) + LPS | - | 100 | 100 | 2000 | 1500 |
| This compound + LPS | 1 | 55 | 60 | 1100 | 900 |
| 10 | 15 | 20 | 300 | 350 |
Protocol 4: Anticancer Cell Viability Assay
This protocol evaluates the effect of the test compound on the viability of cancer cells that overexpress COX-2.
Materials:
-
HT-29 human colon cancer cell line (known to express high levels of COX-2)
-
McCoy's 5A medium
-
FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay
-
96-well cell culture plates
Procedure (MTT Assay):
-
Seed HT-29 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability | GI50 (µM) |
| This compound | 1 | 95 | 15 |
| 10 | 60 | ||
| 20 | 45 | ||
| 50 | 10 |
Conclusion
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound. The proposed experiments will elucidate its potency and selectivity as a COX-2 inhibitor, confirm its activity in a cellular context, and explore its potential as an anti-inflammatory and anticancer agent. The structured data presentation will allow for a clear assessment of the compound's efficacy and inform decisions for further development, including progression to in vivo models.
References
- 1. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 8. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (Valdecoxib)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, commonly known as Valdecoxib, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action is the inhibition of prostaglandin synthesis, which is crucial in mediating inflammation and pain. Valdecoxib is the active metabolite of the prodrug Parecoxib. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity and selectivity of Valdecoxib against COX enzymes.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of Valdecoxib against human COX-1 and COX-2 enzymes.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | Human COX-1 | Whole Blood Assay | 150 | 30 |
| Valdecoxib | Human COX-2 | Whole Blood Assay | 5 | 30 |
Data sourced from publicly available literature. IC50 values can vary based on experimental conditions.
Experimental Protocols
In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Valdecoxib against purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Valdecoxib
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of Valdecoxib in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Assay Reaction: a. To each well of a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound (Valdecoxib) or vehicle (DMSO for control). b. Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme. c. Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Measurement: Immediately measure the absorbance at 595 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of Valdecoxib. b. Plot the percentage of inhibition against the logarithm of the Valdecoxib concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This protocol outlines a cell-based assay to measure the inhibition of PGE2 production by Valdecoxib in a cellular context.
Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in cells, such as macrophages or monocytes. The cells are then treated with Valdecoxib, and the subsequent production of PGE2 is quantified using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Lipopolysaccharide (LPS)
-
Valdecoxib
-
Cell culture medium
-
PGE2 ELISA kit
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Stimulation and Treatment: a. Pre-treat the cells with various concentrations of Valdecoxib or vehicle (DMSO) for 1 hour. b. Stimulate the cells with LPS to induce COX-2 expression and PGE2 production. c. Incubate for 24 hours in a CO2 incubator at 37°C.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted PGE2.
-
PGE2 Quantification: a. Perform the PGE2 ELISA according to the manufacturer's instructions. b. Measure the absorbance using a microplate reader.
-
Data Analysis: a. Generate a standard curve using the PGE2 standards provided in the ELISA kit. b. Calculate the concentration of PGE2 in each sample from the standard curve. c. Plot the percentage of PGE2 inhibition against the logarithm of the Valdecoxib concentration to determine the IC50 value.
Visualizations
Caption: COX-2 signaling pathway and the inhibitory action of Valdecoxib.
Caption: Experimental workflow for in vitro COX enzyme inhibition assay.
Application Notes and Protocols: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid as a Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticipated use of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid as a selective cyclooxygenase-2 (COX-2) inhibitor. Due to the limited direct experimental data on this specific sulfonic acid derivative, information from its close structural analog, Valdecoxib [4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide], a well-characterized potent and selective COX-2 inhibitor, is used as a reference for its mechanism of action and expected inhibitory profile.[1][2]
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) candidate belonging to the isoxazole class of compounds. Its structural similarity to Valdecoxib suggests that it likely functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[3] Selective COX-2 inhibitors are designed to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[3][4]
Mechanism of Action
It is hypothesized that this compound, like other coxibs, selectively binds to and inhibits the COX-2 enzyme.[4] Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane.[5] By selectively blocking COX-2, the compound is expected to reduce the production of prostaglandins that mediate inflammation, pain, and fever, while having minimal effect on the COX-1 isoform, which is involved in maintaining the integrity of the stomach lining and platelet function.[3][4]
Data Presentation
The following table summarizes the in vitro inhibitory activity of the closely related compound, Valdecoxib, against human COX-1 and COX-2 enzymes. This data is provided as a reference to anticipate the potential potency and selectivity of this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Valdecoxib | >100 | 0.05 | >2000 |
| Celecoxib | 6.6 | 0.8 | 8.3 |
| Rofecoxib | >100 | 1.3 | >77 |
| Etoricoxib | 127 | 1.2 | 106 |
Data sourced from a human whole blood assay.[6] A lower IC50 value indicates greater potency, and a higher selectivity index indicates greater selectivity for COX-2 over COX-1.[6]
Signaling Pathway
Caption: The Cyclooxygenase (COX) Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the inhibitory activity of this compound against COX-2.
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.[7]
1. Materials and Reagents:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
100% Ethanol
-
NaOH
-
This compound (test inhibitor)
-
Selective COX-1 and COX-2 inhibitors (for controls, e.g., SC-560 and Celecoxib)
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
2. Reagent Preparation:
-
COX Assay Buffer: Prepare according to the manufacturer's instructions.
-
COX Probe: Ready to use.
-
COX Cofactor: Immediately before use, dilute the COX Cofactor 200-fold with COX Assay Buffer.
-
COX-1 and COX-2 Enzymes: Reconstitute with sterile water as per the supplier's instructions. Aliquot and store at -80°C. Keep on ice during use.
-
Arachidonic Acid (Substrate): Reconstitute the vial with 55 µL of 100% Ethanol and vortex. Immediately prior to use, prepare a working solution by mixing the reconstituted arachidonic acid with NaOH and diluting with assay buffer to the desired final concentration.
-
Test Inhibitor Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Test Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor in COX Assay Buffer to achieve a range of desired concentrations.
3. Assay Procedure:
-
Add the following to the wells of a 96-well plate:
-
Enzyme Control (EC): 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): 10 µL of a known selective COX-2 inhibitor.
-
Sample Screen (S): 10 µL of the diluted test inhibitor.
-
-
Prepare a Reaction Mix for each well containing:
-
80 µL of COX Assay Buffer
-
1 µL of diluted COX Cofactor
-
1 µL of COX Probe
-
1 µL of either COX-1 or COX-2 enzyme
-
-
Add 80 µL of the Reaction Mix to each well.
-
Incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to each well using a multichannel pipette.
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).
4. Data Analysis:
-
Calculate the slope of the fluorescence increase for each well in the linear range of the reaction.
-
Calculate the percentage of inhibition for each concentration of the test inhibitor using the following formula: % Inhibition = [ (Slope of EC - Slope of S) / Slope of EC ] x 100
-
Plot the percentage of inhibition against the logarithm of the test inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro fluorometric COX inhibition assay.
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This protocol measures the ability of the test compound to inhibit the production of PGE2 in cells stimulated to express COX-2.
1. Materials and Reagents:
-
Human or murine macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (test inhibitor)
-
Prostaglandin E2 (PGE2) ELISA kit
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (optional, depending on ELISA kit)
2. Cell Culture and Treatment:
-
Seed the macrophage cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include a non-stimulated control and a vehicle control (LPS only).
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
3. Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to remove any cellular debris.
-
The supernatants can be used immediately for the PGE2 ELISA or stored at -80°C for later analysis.
4. PGE2 ELISA:
-
Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.[8][9][10] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a PGE2-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
5. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test inhibitor relative to the vehicle control (LPS only).
-
Plot the percentage of inhibition against the logarithm of the test inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
This compound is a promising candidate for a selective COX-2 inhibitor based on its structural similarity to Valdecoxib. The provided protocols offer a robust framework for characterizing its inhibitory potency and selectivity. Future research should focus on obtaining direct experimental data for this compound, including its in vitro IC50 values, in vivo efficacy in animal models of inflammation and pain, and a comprehensive pharmacokinetic and safety profile. These studies are essential to fully elucidate its therapeutic potential.
References
- 1. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valdecoxib - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. cloud-clone.com [cloud-clone.com]
Application Notes & Protocols: Experimental Design for Studying Isoxazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms in the ring.[1][2] This structural motif is a key pharmacophore in numerous clinically approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1][2][3] The isoxazole ring's unique physicochemical properties contribute to a wide spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][4][5] These notes provide a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of novel isoxazole derivatives.
Section 1: Synthesis and Physicochemical Characterization
A crucial first step in studying isoxazole derivatives is their chemical synthesis and subsequent structural confirmation and purity assessment. A variety of synthetic strategies exist, with one of the most common being the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][6]
Experimental Workflow: Synthesis and Characterization
Caption: Workflow for synthesis and physicochemical characterization.
Protocol 1.1: General Synthesis of 3,5-Disubstituted Isoxazoles via Chalcone Intermediate
This protocol describes a common two-step synthesis involving the formation of a chalcone followed by cyclization.[7][8]
Materials:
-
Substituted acetophenone
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Glacial acetic acid
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane:Ethyl acetate mixture)
Procedure:
-
Chalcone Synthesis (Step 1):
-
Dissolve the substituted acetophenone (1 equivalent) and aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Slowly add an aqueous solution of NaOH while stirring at room temperature.
-
Continue stirring for 2-4 hours until a precipitate forms.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (chalcone), wash with water, and dry. Recrystallize from ethanol if necessary.[7]
-
-
Isoxazole Synthesis (Step 2):
-
Dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.[7]
-
Add sodium acetate (1.5 equivalents) to the mixture.[7]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress with TLC.[7]
-
After cooling, pour the reaction mixture into cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel to obtain the pure isoxazole derivative.[10]
-
Protocol 1.2: Physicochemical Characterization
Confirm the structure and purity of the synthesized compounds using standard analytical techniques.[2][11][12]
-
Melting Point: Determine the melting point using a capillary tube method to assess purity.[7]
-
Spectroscopy:
-
FTIR: Record the infrared spectrum to identify key functional groups (e.g., C=N, N-O stretching of the isoxazole ring).[7][13]
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to elucidate the chemical structure.[11][12][14]
-
Mass Spectrometry: Obtain a mass spectrum (e.g., ESI-MS) to confirm the molecular weight of the synthesized compound.[10][15]
-
-
Purity Analysis:
-
Elemental Analysis (CHN): Determine the percentage composition of carbon, hydrogen, and nitrogen to verify the empirical formula.[11]
-
HPLC: Use High-Performance Liquid Chromatography to determine the purity of the final compound, which should ideally be >95% for biological testing.
-
Section 2: Anticancer Activity Evaluation
Isoxazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][16]
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer activity screening.
Protocol 2.1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and screen for cytotoxic activity of compounds against cancer cell lines like MCF-7 (breast), HeLa (cervical), and Hep3B (liver).[4][17]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Isoxazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the isoxazole derivatives (e.g., 1, 10, 25, 50, 100 µM). Include wells for untreated control and positive control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using dose-response curve analysis software.
Data Presentation: Cytotoxicity of Isoxazole Derivatives
| Compound | IC₅₀ (µg/mL) vs. MCF-7[17][18] | IC₅₀ (µg/mL) vs. HeLa[17][18] | IC₅₀ (µg/mL) vs. Hep3B[17][18] |
| Isoxazole-2a | 39.80 | >100 | >100 |
| Isoxazole-2d | >100 | 15.48 | ~23 |
| Isoxazole-2e | >100 | >100 | ~23 |
| Doxorubicin | 1.20 | 1.50 | 1.80 |
Signaling Pathway: Apoptosis Induction
Many isoxazole derivatives exert their anticancer effects by inducing apoptosis.[5][16] This can involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of caspases.
Caption: General signaling pathway for apoptosis induction.
Section 3: Anti-inflammatory Activity Assessment
The anti-inflammatory properties of isoxazole derivatives are well-documented, with many acting as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[1][19]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[7][19]
Materials:
-
Wistar rats (150-200 g)
-
Isoxazole derivatives
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Standard drug (e.g., Indomethacin, Diclofenac)[19]
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, Standard drug, and Test compound groups (at different doses).
-
Administer the test compounds and standard drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately (0 hours) and at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
% Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
-
Data Presentation: Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema[19] |
| Vehicle Control | - | 0.75 ± 0.05 | - |
| Isoxazole-7a | 20 | 0.37 ± 0.04 | 51 |
| Indomethacin | 10 | 0.30 ± 0.03 | 60 |
Section 4: Antimicrobial Activity Screening
Isoxazole-containing compounds, such as sulfamethoxazole, are known for their potent antimicrobial effects.[2] Screening new derivatives for antibacterial and antifungal activity is a key part of their evaluation.
Protocol 4.1: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[20]
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Isoxazole derivatives dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which no turbidity (bacterial growth) is observed.
Data Presentation: Antimicrobial Activity (MIC)
| Compound | MIC (µg/mL) vs. S. aureus (Gram +)[20] | MIC (µg/mL) vs. E. coli (Gram -)[20] |
| Isoxazole-178d | 100 | 117 |
| Isoxazole-178e | 95 | 110 |
| Isoxazole-178f | >100 | 95 |
| Cloxacillin (Std.) | 100 | 120 |
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. tsijournals.com [tsijournals.com]
- 9. ijbpas.com [ijbpas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 13. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Purification of Synthesized Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the most common techniques used in the purification of synthesized isoxazole compounds: column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).
Purification by Column Chromatography
Column chromatography is a versatile and widely used method for the purification of isoxazole derivatives, particularly for separating the desired product from unreacted starting materials, reagents, and byproducts of varying polarities.
Experimental Protocol
a) Materials and Reagents:
-
Crude synthesized isoxazole compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
A suitable solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
b) Method:
-
Solvent System Selection: The ideal solvent system is first determined by Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the isoxazole product and its impurities, with the product having a Retention Factor (Rf) value between 0.2 and 0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude isoxazole in a minimal amount of a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system, starting with a less polar composition if a gradient is used.
-
Collect fractions in separate tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure isoxazole product.
-
Evaporate the solvent under reduced pressure to obtain the purified isoxazole.
-
Quantitative Data
The yield and purity of isoxazoles purified by column chromatography can vary depending on the specific compound and the complexity of the reaction mixture.
| Isoxazole Derivative | Solvent System (v/v) | Yield (%) | Purity | Reference |
| N-(2-(4-Phenylisoxazol-5-yl)phenyl)benzamide | Hexane/EtOAc (6:1) | 87-91 | Not Reported | |
| N-(2-(4-(4-Methoxyphenyl)isoxazol-5-yl)phenyl)benzamide | Hexane/EtOAc (6:1) | 83 | Not Reported | |
| 4H-Chromeno[4,3-c]isoxazole | Hexane/CH₂Cl₂ (3:1) | 94 | Not Reported | |
| 6-Chloro-4H-chromeno[4,3-c]isoxazole | Not Reported | 86 | Not Reported |
Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid isoxazole compounds to a high degree of purity, provided a suitable solvent is found.
Experimental Protocol
a) Materials and Reagents:
-
Crude solid isoxazole compound
-
A suitable recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, water)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
b) Method:
-
Solvent Selection: The ideal solvent should dissolve the isoxazole compound sparingly at room temperature but have high solubility at its boiling point. The impurities should either be insoluble at high temperatures or highly soluble at low temperatures.
-
Dissolution: Place the crude isoxazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the purified crystals in a desiccator or a vacuum oven.
Quantitative Data
Recrystallization can provide high purity, though the yield can be lower than other methods due to the finite solubility of the compound in the mother liquor.
| Isoxazole Derivative | Recrystallization Solvent | Yield (%) | Purity | Reference |
| 3-substituted phenyl-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazoles | Methanol | 62 | Not Reported | |
| (3-(3-phenyl-1-(substituted phenyl)-1H-pyrazol-4-yl)isoxazol-5-yl) methanol | Ethanol | 76 | Confirmed by IR, NMR, Mass Spec, and Elemental Analysis | |
| Chalcone-derived isoxazoles | Ethanol | Good | Confirmed by IR, NMR, and CHN analysis | |
| 5-arylisoxazole derivatives (from ultrasound-assisted synthesis) | Ethanol | 84-96 | High purity (no further purification needed) |
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for isolating and purifying isoxazoles with high purity, especially for complex mixtures or when small quantities of highly pure material are required.
Experimental Protocol
a) Materials and Reagents:
-
Crude isoxazole sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile buffers or additives (e.g., formic acid, trifluoroacetic acid) if necessary
-
Preparative HPLC system with a suitable column (e.g., C18)
b) Method:
-
Method Development: An analytical HPLC method is first developed to achieve good separation of the target isoxazole from impurities.
-
Scale-Up: The analytical method is scaled up to a preparative scale by increasing the column diameter, flow rate, and injection volume.
-
Sample Preparation: Dissolve the crude isoxazole in the mobile phase or a compatible solvent.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure isoxazole compound.
-
Product Isolation: Evaporate the solvent from the collected fractions to obtain the purified isoxazole.
Quantitative Data
Preparative HPLC can achieve very high purity levels, which is critical for applications such as drug development.
| Isoxazole Derivative | Chromatographic Method | Yield (%) | Purity | Reference |
| 3-carboxamido-5-aryl isoxazole enantiomers | Supercritical Fluid Chromatography (a form of HPLC) | 60-94 | >98% | |
| Library of diverse isoxazole-containing compounds | Preparative HPLC-MS | Not specified | Median 97% |
Summary of Purification Techniques
| Technique | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Column Chromatography | Good to High | Good to High | Versatile, applicable to a wide range of compounds, scalable. | Can be time-consuming and solvent-intensive. |
| Recrystallization | Moderate to High | Very High | Can yield very pure compounds, relatively inexpensive. | Only applicable to solids, requires finding a suitable solvent. |
| Preparative HPLC | Moderate to High | Very High | Provides very high purity, can separate complex mixtures, automated. | Expensive equipment and solvents, can be lower throughput. |
Experimental Workflows (Graphviz)
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Formulation of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, a compound structurally related to the cyclooxygenase-2 (COX-2) inhibitor class, for in vivo research. The primary challenge in the preclinical evaluation of many new chemical entities is achieving adequate systemic exposure to assess their pharmacokinetic and pharmacodynamic properties. This often stems from poor aqueous solubility.[1][2] While the sulfonic acid moiety in the target compound suggests potential for aqueous solubility, formulation development should consider a range of possibilities to ensure optimal bioavailability for in vivo studies.
These protocols are designed to guide researchers in selecting and preparing appropriate formulations for oral and parenteral administration in animal models. The strategies outlined are based on established techniques for enhancing the solubility and bioavailability of poorly water-soluble drugs.[3][4][5]
Preformulation Assessment
Before selecting a formulation strategy, a thorough preformulation assessment of this compound is critical.[6][7][8] This initial characterization will guide the selection of the most appropriate formulation approach.
Table 1: Key Preformulation Parameters
| Parameter | Experimental Protocol | Purpose |
| Aqueous Solubility | Determine the equilibrium solubility in water and buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) at 37°C using the shake-flask method.[9][10][11] | To understand the intrinsic solubility and the effect of pH on solubility. |
| pKa | Determine the acid dissociation constant(s) using potentiometric titration or UV-spectrophotometry. | To predict the ionization state of the compound at different physiological pH values. |
| LogP/LogD | Determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH. | To assess the lipophilicity of the compound, which influences its absorption and distribution. |
| Solid-State Characterization | Analyze the crystalline form, polymorphism, and particle size using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy.[12][13] | To identify the solid-state properties that can impact dissolution rate and stability. |
Formulation Strategies and Protocols
Based on the preformulation data, a suitable formulation strategy can be selected. Below are protocols for several common approaches, ranging from simple solutions to more complex systems.
Aqueous Solutions (for sufficiently soluble compounds)
If the aqueous solubility of the sulfonic acid derivative is adequate for the required in vivo dose, a simple aqueous solution is the preferred formulation due to its simplicity and direct bioavailability of the dissolved drug.
Protocol 3.1: Preparation of an Aqueous Solution
-
Weigh the required amount of this compound.
-
Add a suitable aqueous vehicle (e.g., sterile water for injection, 0.9% saline, or a buffered solution at a pH where the compound is most soluble and stable).
-
Agitate the mixture using a magnetic stirrer or vortex mixer until the compound is completely dissolved.
-
If for parenteral administration, sterilize the solution by filtration through a 0.22 µm syringe filter into a sterile vial.[14][15]
-
Visually inspect the final solution for any particulate matter.
Co-solvent Formulations
For compounds with limited aqueous solubility, the use of water-miscible organic solvents (co-solvents) can significantly increase solubility.[3][16][17]
Protocol 3.2: Preparation of a Co-solvent Formulation
-
Select a biocompatible co-solvent or a mixture of co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).
-
Dissolve the required amount of the compound in the chosen co-solvent(s). Gentle heating or sonication may be applied to aid dissolution.
-
Slowly add the aqueous vehicle (e.g., water, saline, or buffer) to the drug-co-solvent mixture while stirring continuously to avoid precipitation.
-
The final concentration of the co-solvent should be kept to a minimum to avoid potential toxicity in animal studies.[18]
-
For parenteral administration, filter the final solution through a 0.22 µm syringe filter.
Table 2: Common Co-solvents for In Vivo Formulations
| Co-solvent | Typical Concentration Range for Animal Studies | Notes |
| Polyethylene Glycol (PEG) 400 | 10-60% | Generally well-tolerated. |
| Propylene Glycol (PG) | 10-40% | Can cause irritation at higher concentrations. |
| Ethanol | 5-20% | Can have pharmacological effects. |
| Dimethyl Sulfoxide (DMSO) | <10% | A strong solvent, but can have toxic effects.[18] |
Surfactant-Based Formulations (Micellar Solutions)
Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the drug molecules.[5][19][20][21]
Protocol 3.3: Preparation of a Surfactant-Based Formulation
-
Select a biocompatible surfactant (e.g., polysorbate 80, Cremophor EL, Solutol HS 15).
-
Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add the weighed compound to the surfactant solution.
-
Stir the mixture, with gentle warming if necessary, until the compound is fully solubilized.
-
The final formulation should be a clear micellar solution.
-
For parenteral use, sterile filter the solution.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[22][23][24][25][26][27]
Protocol 3.4: Preparation of a Cyclodextrin-Based Formulation
-
Select a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD)).
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the compound to the cyclodextrin solution.
-
Stir the mixture for a sufficient period (can range from hours to days) at room temperature or with gentle heating to allow for complex formation.
-
The resulting solution should be clear.
-
For parenteral administration, sterilize by filtration.
Characterization of Formulations
Proper characterization of the prepared formulations is essential to ensure their quality and suitability for in vivo studies.
Table 3: Formulation Characterization Parameters
| Parameter | Method | Purpose |
| Appearance | Visual inspection | To check for clarity, color, and presence of any precipitate. |
| pH | pH meter | To ensure the pH is within a physiologically acceptable range. |
| Drug Concentration | HPLC-UV or LC-MS/MS | To confirm the final concentration of the active compound in the formulation. |
| Particle Size Analysis | Dynamic Light Scattering (DLS) or Laser Diffraction | For suspensions and nanoformulations, to determine the particle size distribution, which affects dissolution and absorption.[12][13][28][29][30] |
| Stability | Store at different conditions (e.g., 4°C, room temperature) and analyze for drug content and physical appearance over time. | To determine the shelf-life of the formulation. |
In Vivo Study Design Considerations
The choice of animal model, route of administration, and dosing regimen will depend on the specific objectives of the study (e.g., pharmacokinetic profiling, efficacy testing).[31][32][33][34][35]
Table 4: Typical In Vivo Study Parameters
| Parameter | Consideration |
| Animal Model | Rodents (mice, rats) are commonly used for initial pharmacokinetic and efficacy studies. |
| Route of Administration | Oral (gavage), intravenous (bolus or infusion), intraperitoneal, subcutaneous. |
| Dose Volume | Limited by the size of the animal (e.g., typically ≤ 10 mL/kg for oral gavage in rats). |
| Dosing Regimen | Single dose for pharmacokinetic studies or multiple doses for efficacy and toxicology studies. |
| Sample Collection | Blood samples are collected at predetermined time points to determine the plasma concentration-time profile of the drug. |
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for formulation development of this compound.
Hypothetical Signaling Pathway for a COX-2 Inhibitor
Caption: Hypothetical mechanism of action via the COX-2 signaling pathway.
References
- 1. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 14. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 26. researchgate.net [researchgate.net]
- 27. Preparation and properties of valdecoxib-hydroxypropyl beta-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 29. halolabs.com [halolabs.com]
- 30. pharmtech.com [pharmtech.com]
- 31. dctd.cancer.gov [dctd.cancer.gov]
- 32. parazapharma.com [parazapharma.com]
- 33. In vivo rat PK profiling in drug discovery: new challenges [pubmed.ncbi.nlm.nih.gov]
- 34. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 35. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid in anti-inflammatory research. It is important to note that this compound is the sulfonated form of valdecoxib. Valdecoxib is the active metabolite of the prodrug parecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Upon administration, parecoxib is rapidly hydrolyzed in the liver to valdecoxib, which exerts its anti-inflammatory, analgesic, and antipyretic effects.[2][3] This document will focus on the application of parecoxib and its active form, valdecoxib, in anti-inflammatory studies.
Valdecoxib's mechanism of action is the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain.[4][5] Its high selectivity for COX-2 over COX-1 minimizes the risk of gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Data Presentation
In Vitro COX Inhibition
The following table summarizes the in vitro inhibitory activity of valdecoxib against COX-1 and COX-2 enzymes. The data highlights the high selectivity of valdecoxib for COX-2.
| Assay System | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| Recombinant Human Enzyme | 150 | 0.005 | 30000 | [6] |
| Human Whole Blood | 21.9 | 0.24 | 91.25 | [6][7] |
| Human Whole Blood | - | - | 30 | [8] |
| Human Recombinant Enzyme | 140 | 0.005 | 28000 | [9] |
| Human Whole Blood (TXB2 vs PGE2) | 25.4 | 0.89 | 28.5 | [7] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates greater potency. The selectivity index is the ratio of COX-1 IC50 to COX-2 IC50; a higher ratio indicates greater selectivity for COX-2.[10]
In Vivo Anti-Inflammatory Efficacy
The following table presents the in vivo efficacy of valdecoxib and its prodrug parecoxib in various animal models of inflammation.
| Animal Model | Compound | Route of Administration | Endpoint | ED50 or Effective Dose | Reference |
| Rat Carrageenan-Induced Paw Edema | Valdecoxib | Oral | Inhibition of Edema | 5.9 - 10.2 mg/kg | [6][7] |
| Rat Adjuvant-Induced Arthritis | Valdecoxib | Oral | Chronic Anti-inflammatory Activity | 0.03 - 0.032 mg/kg/day | [7][9] |
| Rat Carrageenan-Induced Air Pouch | Valdecoxib | Oral | Blockade of Prostaglandin Production | 0.02 - 0.06 mg/kg | [7][9] |
| Rat Burn Injury | Parecoxib | Intramuscular | Reduction of plasma CINC-1, IL-6, PGEM, and lung MPO | 1.0 mg/kg | [11] |
| Rat Intestinal Ischemia-Reperfusion | Parecoxib | Intraperitoneal | Suppression of serum IL-1β, IL-8, and ICAM-1 | 10 and 20 mg/kg | [12] |
| Mouse Sepsis (CLP model) | Parecoxib | Intraperitoneal | Improved survival, inhibited inflammatory factor production | 0.1, 1, and 10 mg/kg | [13] |
ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population.[5]
Effects on Inflammatory Mediators
Parecoxib/valdecoxib has been shown to modulate the levels of various pro- and anti-inflammatory cytokines and prostaglandins.
| Study Model | Treatment | Mediator | Effect | Reference |
| Rat Intestinal I/R | Parecoxib (10 & 20 mg/kg) | Serum IL-1β, IL-8, ICAM-1 | 50-75% suppression | [12] |
| Rat Intestinal I/R | Parecoxib (10 & 20 mg/kg) | Serum IL-10 | Increased levels | [12] |
| Rat Burn Injury | Parecoxib (1.0 mg/kg) | Plasma CINC-1, IL-6, PGEM | Significantly reduced | [11] |
| Rat Burn Injury | Parecoxib (1.0 & 10 mg/kg) | Lung PGE2 | 20-40% reduction | [11] |
| LPS-stimulated H9c2 cells | Parecoxib (50, 100, 200 µM) | TNF-α, IL-1β, IL-6 | Significant dose-dependent reduction | [14] |
| Preeclamptic Patients (C-section) | Parecoxib | IL-1β | Significant decrease at 24h | [15] |
| Preeclamptic Patients (C-section) | Parecoxib | IL-6, PGE2 | No significant effect | [15] |
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood)
This protocol is a widely accepted method for determining the selectivity of NSAIDs for COX-1 and COX-2 in a physiologically relevant environment.[10]
Objective: To determine the IC50 values for the inhibition of COX-1 and COX-2 by valdecoxib in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Valdecoxib.
-
Vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TXB2).
-
Standard laboratory equipment (incubator, centrifuge, etc.).
Methodology:
COX-1 Activity (Thromboxane B2 Production):
-
Aliquot whole blood into tubes.
-
Add various concentrations of valdecoxib or vehicle.
-
Incubate for 15-60 minutes at 37°C.
-
Allow the blood to clot naturally in glass tubes for 60 minutes at 37°C to induce platelet activation and TXB2 production.
-
Stop the reaction by placing the samples on ice.
-
Centrifuge to separate the serum.
-
Measure the concentration of TXB2, a stable metabolite of thromboxane A2, in the serum using an ELISA kit. This serves as an index of COX-1 activity.[10]
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquot heparinized whole blood into tubes.
-
Add various concentrations of valdecoxib or vehicle.
-
Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.
-
Incubate for 24 hours at 37°C to allow for COX-2 expression and subsequent PGE2 synthesis.
-
Stop the reaction and separate plasma by centrifugation.
-
Measure the concentration of PGE2 in the plasma by ELISA as an index of COX-2 activity.[10]
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of valdecoxib relative to the vehicle control.
-
Determine IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory effect of valdecoxib.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g).
-
Valdecoxib.
-
Vehicle (e.g., 0.5% methylcellulose or 1% carboxymethyl cellulose).
-
1% Carrageenan solution in sterile saline.
-
Plethysmometer or digital calipers.
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Drug Administration: Administer valdecoxib (e.g., 1, 3, 10, 30 mg/kg) or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer before any treatment.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point. The ED50 can be calculated from the dose-response curve.
Measurement of Cytokine Levels in a Sepsis Model
This protocol describes the induction of sepsis using the cecal ligation and puncture (CLP) model in mice and subsequent measurement of inflammatory cytokines.
Objective: To evaluate the effect of parecoxib on systemic inflammatory cytokine levels during sepsis.
Materials:
-
Male C57BL/6 or BALB/c mice (8-12 weeks old).
-
Parecoxib sodium.
-
Sterile 0.9% saline.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Surgical instruments.
-
Suture materials.
-
ELISA kits for TNF-α, IL-1β, and IL-6.
Methodology:
-
Animal Preparation: Anesthetize the mice.
-
Surgical Procedure (CLP):
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum below the ileocecal valve.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).
-
-
Drug Administration: Administer parecoxib (e.g., 0.1, 1, 10 mg/kg) or saline intraperitoneally immediately after the CLP procedure.
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) after CLP, collect blood via cardiac puncture and/or harvest tissues (e.g., spleen, lung).
-
Cytokine Measurement:
-
Separate serum from the blood samples.
-
Homogenize tissue samples.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum and tissue homogenates using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the cytokine levels in the parecoxib-treated groups to the saline-treated control group.
Visualizations
Caption: Mechanism of action of Valdecoxib via selective inhibition of the COX-2 pathway.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of Parecoxib/Valdecoxib.
References
- 1. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. Parecoxib Reduces Systemic Inflammation and Acute Lung Injury in Burned Animals with Delayed Fluid Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of parecoxib sodium against ischemia reperfusion-induced intestinal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Parecoxib attenuates inflammation injury in septic H9c2 cells by regulating the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tis.wu.ac.th [tis.wu.ac.th]
Application Notes and Protocols for Testing the Cytotoxicity of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of novel isoxazole derivatives on various cancer cell lines. The protocols outlined below, including the widely used MTT assay, are detailed to ensure reproducibility and accuracy in determining key parameters such as the half-maximal inhibitory concentration (IC50). Furthermore, this document explores the common mechanisms of action for isoxazole derivatives, focusing on the induction of apoptosis, and provides visual representations of the experimental workflow and relevant signaling pathways.
Recommended Cell Lines for Cytotoxicity Screening
A variety of human cancer cell lines have been utilized to evaluate the cytotoxic potential of isoxazole derivatives. The choice of cell line should be guided by the specific research question and the type of cancer being targeted. Commonly used cell lines include:
-
K562 (Human Chronic Myelogenous Leukemia): A suspension cell line often used as a model for leukemia.[1][2][3]
-
MCF-7 (Human Breast Adenocarcinoma): An adherent cell line that is estrogen receptor-positive and a common model for breast cancer research.[4][5]
-
HepG2 (Human Hepatocellular Carcinoma): An adherent cell line used as a model for liver cancer.[4][6]
-
U251-MG and T98G (Human Glioblastoma): Adherent cell lines used as models for brain tumors.[1][3]
-
A375 (Human Malignant Melanoma): An adherent cell line used as a model for skin cancer.
-
Colo205 (Human Colon Adenocarcinoma): An adherent cell line used as a model for colorectal cancer.
Data Presentation: Cytotoxicity of Isoxazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various isoxazole derivatives against different cancer cell lines as reported in the literature. This data can serve as a reference for selecting appropriate starting concentrations for screening new compounds.
| Isoxazole Derivative Class | Cell Line | IC50 (µM) | Reference |
| 3,4-isoxazolediamides | K562 | 0.018 - 3.2 | [1] |
| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines | K562 | >60 - >300 | [1] |
| Isoxazole Curcumin Analogs | K562 | 0.5 - 1.9 | [2][7] |
| Isoxazole Curcumin Analogs | TT (Thyroid Carcinoma) | 0.5 | [7] |
| Isoxazole Curcumin Analogs | MG63 (Osteosarcoma) | 0.5 | [7] |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | MCF-7 | 1.1 - 1.3 | [4] |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | HepG2 | 1.4 | [4] |
| Thymol-1,3,4-oxadiazole-1,2,3-triazole hybrids | HCT-116 | 2.6 | [4] |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | 0.81 | [5] |
| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | 1.82 | [5] |
| β-nitrostyrene derivative (CYT-Rx20) | ZR75-1 | 1.12 | [5] |
Experimental Protocols
General Cell Culture and Maintenance
Standard aseptic cell culture techniques are essential for obtaining reliable and reproducible results.
-
Cell Lines: Obtain cell lines from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Use the recommended complete growth medium for each specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Subculture cells when they reach 80-90% confluency to maintain them in the exponential growth phase.[8]
Preparation of Isoxazole Derivative Stock Solutions
-
Solvent: Dissolve the isoxazole derivative in a suitable sterile solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).[8]
-
Storage: Store the stock solution at -20°C to maintain stability.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for treating the cells. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[10][11]
Materials:
-
Cancer cell line of interest
-
96-well sterile cell culture plates
-
Isoxazole derivative stock solution
-
Complete culture medium
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][10]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8][10]
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the isoxazole derivative.
-
Include a vehicle control group (cells treated with the same concentration of solvent as the highest concentration of the test compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.[10][11]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100[10]
-
Plot the percentage of cell viability against the concentration of the isoxazole derivative to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol for Suspension Cells:
-
Cell Seeding: Seed cells at the desired density in a 96-well plate.
-
Compound Treatment: Add the isoxazole derivatives at various concentrations and incubate for the desired duration.
-
MTT Addition and Incubation: Add MTT solution and incubate as described for adherent cells.
-
Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Formazan Solubilization: Carefully aspirate the supernatant and add the solubilization solution to the cell pellet.
-
Absorbance Measurement and Data Analysis: Proceed as described for adherent cells.
Visualizations
Experimental Workflow for Cytotoxicity Testing
References
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib [sfera.unife.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, offering potential causes and solutions.
Q1: I am experiencing very low yields in the isoxazole ring formation step. What are the likely causes and how can I optimize the reaction?
A1: Low yields during the cyclocondensation reaction to form the isoxazole ring are a frequent issue. The primary causes often relate to reaction conditions, stability of intermediates, and reagent choice.
-
Decomposition of Intermediates: The 1,3-dicarbonyl precursor can be unstable, especially under harsh basic or acidic conditions.
-
Sub-optimal Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or products.[1] It is crucial to find the optimal temperature for the specific substrates.
-
Incorrect Base/Acid Stoichiometry: The choice and amount of catalyst (acid or base) are critical. For instance, in the reaction of β-enamino diketones with hydroxylamine hydrochloride, a Lewis acid like BF₃·OEt₂ is often used to promote the reaction.[1]
-
Steric Hindrance: Significant steric hindrance on the 1,3-dicarbonyl compound can slow down the reaction rate.[1]
Optimization Strategies for Isoxazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | Acetic Acid | Pyridine[1] | BF₃·OEt₂[1] | Acetic acid is a common protic acid catalyst. Pyridine can act as a base to facilitate the reaction with hydroxylamine hydrochloride. BF₃·OEt₂ is a Lewis acid that can enhance reactivity. |
| Solvent | Ethanol | Toluene | Acetonitrile[1] | The choice of solvent can influence reactant solubility and reaction rate. |
| Temperature | Room Temp | 50-60 °C | 80-100 °C (Reflux) | Optimization is key; start at room temperature and gradually increase while monitoring the reaction by TLC to avoid decomposition. |
| Reaction Time | 4-6 hours | 12-24 hours[1] | >24 hours | Prolonged reaction times may be necessary for sterically hindered substrates, but also increase the risk of side product formation. |
Q2: My sulfonation step is producing a significant amount of side products and the yield of the desired product is low. How can I improve the selectivity and efficiency of this step?
A2: Sulfonation of the diarylisoxazole intermediate can be challenging due to the harsh reaction conditions, which can lead to side reactions or degradation of the isoxazole ring.
-
Choice of Sulfonating Agent: The reactivity of the sulfonating agent is a key factor. Fuming sulfuric acid (oleum) is highly reactive and can lead to polysulfonation or charring. Chlorosulfonic acid can be a milder alternative, initially forming the sulfonyl chloride which is then hydrolyzed.
-
Reaction Temperature Control: Sulfonation reactions are typically exothermic. Poor temperature control can lead to the formation of by-products, such as diphenyl sulfone.[2] Maintaining a low and consistent temperature is crucial for selectivity.
-
Reaction Time: Over-extending the reaction time can increase the formation of polysulfonated products. The reaction should be carefully monitored (e.g., by TLC or HPLC) and quenched once the starting material is consumed.
Troubleshooting Sulfonation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Potential Issue | Solution |
| Sulfonating Agent | Fuming H₂SO₄ (20% SO₃) | Chlorosulfonic Acid | Over-reactivity, charring | Use a milder agent like chlorosulfonic acid followed by hydrolysis. |
| Temperature | 25-30 °C | 0-5 °C | Formation of sulfone by-products[2] | Maintain strict temperature control using an ice bath. |
| Reaction Time | 4-6 hours | 1-2 hours | Polysulfonation | Monitor the reaction closely and quench as soon as the starting material disappears. |
| Work-up | Quenching in water | Quenching on ice | Exothermic reaction | Add the reaction mixture slowly to crushed ice to dissipate heat effectively. |
Q3: I am struggling with the purification of the final product, this compound. What are the best practices?
A3: The purification of sulfonic acids can be difficult due to their high polarity and potential insolubility in common organic solvents.
-
Recrystallization: This is often the most effective method. The challenge lies in finding a suitable solvent system. Mixtures of water with polar organic solvents like ethanol, isopropanol, or acetone can be effective.
-
Conversion to a Salt: Converting the sulfonic acid to its sodium salt can facilitate purification.[3] The sodium salt often has better crystallization properties than the free acid. This can be achieved by neutralizing the acidic solution with sodium hydroxide or sodium bicarbonate.
-
Column Chromatography: This is generally not ideal for highly polar sulfonic acids using standard silica gel. If necessary, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase system may be employed.
Experimental Protocols
Protocol 1: Synthesis of 4-(5-methyl-3-phenylisoxazol-4-yl)benzene (Intermediate)
This protocol is based on the general principle of cyclocondensation to form the isoxazole ring.
-
Step 1: Synthesis of 1-phenyl-1,3-butanedione. A Claisen condensation is performed between acetophenone and ethyl acetate using a strong base like sodium ethoxide.
-
Step 2: Vilsmeier-Haack Reaction. The 1-phenyl-1,3-butanedione is reacted with a Vilsmeier reagent (e.g., prepared from DMF and POCl₃) to introduce a formyl group, which will become the point of attachment for the second phenyl ring. This step is a common method to create the necessary precursor for a 3,4,5-trisubstituted isoxazole.
-
Step 3: Cyclocondensation. The resulting diketoaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent such as ethanol, often with a base like pyridine.[1] The mixture is typically heated to reflux for several hours and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 4-(5-methyl-3-phenylisoxazol-4-yl)benzene.
Protocol 2: Sulfonation of 4-(5-methyl-3-phenylisoxazol-4-yl)benzene
-
Reaction Setup: The intermediate, 4-(5-methyl-3-phenylisoxazol-4-yl)benzene, is dissolved in a minimal amount of a suitable inert solvent or used neat. The flask is placed in an ice bath to maintain a temperature of 0-5 °C.
-
Addition of Sulfonating Agent: Chlorosulfonic acid (1.1 to 1.5 equivalents) is added dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C.
-
Reaction: The mixture is stirred at low temperature for 1-2 hours. The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up: The reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This hydrolyzes the intermediate sulfonyl chloride to the desired sulfonic acid.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water. The crude product is then purified by recrystallization from a water/ethanol mixture to afford this compound.
FAQs
Q: What is the primary synthetic pathway for this compound?
A: The most common route involves a two-stage process. First, the diarylisoxazole core, 4-(5-methyl-3-phenylisoxazol-4-yl)benzene, is synthesized. This is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[4] The second stage is an electrophilic aromatic substitution, specifically the sulfonation of the pendant phenyl ring to introduce the sulfonic acid group.
Q: What are the critical safety precautions to take during this synthesis?
A: Several safety measures are essential.
-
Corrosive Reagents: The synthesis involves strong acids like chlorosulfonic acid or fuming sulfuric acid, which are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Exothermic Reactions: The sulfonation step is highly exothermic. Strict temperature control is necessary to prevent runaway reactions. Always add reagents slowly and use an ice bath for cooling.
-
Quenching: Quenching the sulfonation reaction mixture in water or on ice must be done cautiously and slowly to manage the heat generated.
Q: Can I introduce the sulfonic acid group before forming the isoxazole ring?
A: Yes, it is possible to start with a sulfonated precursor, such as 4-acetylbenzenesulfonic acid, and carry it through the synthetic sequence. However, this approach can present challenges. The sulfonic acid group is highly polar and may be incompatible with the solvents and reaction conditions used for isoxazole formation. It can also complicate purification of the intermediates. Therefore, sulfonation as a final step is generally the preferred strategy.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
References
Technical Support Center: Synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main strategies for the synthesis of the target sulfonic acid:
-
Direct Sulfonation of a Precursor: This involves the sulfonation of a pre-synthesized 5-methyl-3,4-diphenylisoxazole core.
-
Hydrolysis of a Sulfonyl Chloride or Sulfonamide: This route utilizes the commercially available 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride or the corresponding sulfonamide (Valdecoxib) and hydrolyzing it to the sulfonic acid.
Q2: What are the common challenges encountered during the synthesis?
A2: Researchers may face several challenges, including:
-
Low yields due to side reactions.
-
Formation of regioisomers during the isoxazole synthesis.
-
Polysulfonation or degradation of the starting material under harsh sulfonation conditions.
-
Difficulties in purification of the final product.
-
Incomplete hydrolysis of sulfonyl chloride or sulfonamide precursors.
Q3: How can I improve the regioselectivity of the initial isoxazole synthesis?
A3: Achieving high regioselectivity is crucial. For the commonly used 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, the choice of catalyst can significantly influence the outcome. Copper(I)-catalyzed reactions (CuAAC), for instance, often provide excellent regioselectivity.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Reagents like chlorosulfonic acid and oleum are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
Troubleshooting Guides
Route 1: Direct Sulfonation of 5-Methyl-3,4-diphenylisoxazole
This route is based on the established synthesis of Valdecoxib, a structurally related sulfonamide.
Issue 1: Low Yield of Sulfonated Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. | Complete consumption of the starting material and improved yield. |
| Degradation of Isoxazole Ring | Maintain a low reaction temperature (0-15°C) during the addition of the sulfonating agent. Use a less harsh sulfonating agent if degradation persists. | Minimized degradation and increased yield of the desired product. |
| Polysulfonation | Use a stoichiometric amount of the sulfonating agent. Consider a milder sulfonating agent or shorter reaction times. | Reduced formation of di- and tri-sulfonated byproducts. |
Issue 2: Difficult Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hygroscopic Nature of Sulfonic Acid | Convert the sulfonic acid to its sodium salt by treating the aqueous solution with sodium chloride. The sodium salt is typically a crystalline solid that is easier to handle and purify. | Isolation of a stable, non-hygroscopic solid, facilitating easier purification by recrystallization. |
| Presence of Impurities | Purify the intermediate sodium salt by recrystallization from a suitable solvent system (e.g., water-ethanol mixture). | Increased purity of the final product. |
Route 2: Hydrolysis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl Chloride
This is a more direct route as the starting material is commercially available.
Issue 1: Incomplete Hydrolysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reaction Time or Temperature | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC. | Complete conversion of the sulfonyl chloride to the sulfonic acid. |
| Inappropriate pH | For acidic hydrolysis, ensure a sufficiently low pH. For basic hydrolysis, maintain a high pH. The choice of acid or base can also be critical. | Optimized reaction conditions leading to complete hydrolysis. |
Issue 2: Side Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of the Product | Avoid excessively high temperatures during hydrolysis. Perform the reaction under an inert atmosphere if oxidative degradation is suspected. | Minimized byproduct formation and improved yield and purity. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Sulfonation
This protocol is adapted from the synthesis of Valdecoxib.
Step 1: Sulfonation of 5-Methyl-3,4-diphenylisoxazole
-
To a stirred solution of 5-methyl-3,4-diphenylisoxazole in a suitable solvent (e.g., dichloromethane), slowly add chlorosulfonic acid (1.1 equivalents) at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonic acid.
Step 2: Formation and Purification of the Sodium Salt
-
Dissolve the crude sulfonic acid in water.
-
Add sodium chloride to the solution until saturation.
-
Cool the solution to 0-5°C to induce crystallization of the sodium salt.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the sodium salt from a suitable solvent if necessary.
Protocol 2: Synthesis of this compound via Hydrolysis of Sulfonyl Chloride
-
Dissolve 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous acid (e.g., 2M HCl).
-
Heat the mixture to reflux (e.g., 80-100°C) for 4-6 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid. Otherwise, remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent.
-
Dry the organic extracts and concentrate to yield the crude sulfonic acid.
-
Purify the product by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Sulfonation | Route 2: Hydrolysis of Sulfonyl Chloride |
| Starting Material | 5-Methyl-3,4-diphenylisoxazole | 4-(5-Methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride |
| Key Reagents | Chlorosulfonic acid or Oleum | Aqueous acid or base |
| Number of Steps | 2 (Sulfonation, Salt Formation) | 1 (Hydrolysis) |
| Reported Yield | High (based on Valdecoxib synthesis, >90%) | Expected to be high |
| Key Challenges | Regioselectivity, Polysulfonation, Harsh Conditions | Incomplete hydrolysis |
Visualizations
Caption: Workflow for the direct sulfonation route.
Caption: Workflow for the sulfonyl chloride hydrolysis route.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: Optimization of COX-2 Inhibition Assays with 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid
Welcome to the technical support center for the optimization of cyclooxygenase-2 (COX-2) inhibition assays using 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in COX-2 inhibition assays?
A1: this compound is a chemical compound structurally related to a class of selective COX-2 inhibitors known as coxibs, which includes celecoxib and valdecoxib.[1][2][3] The isoxazole ring is a key feature found in several potent COX-2 inhibitors.[4] This compound is used in research to investigate and optimize the inhibition of the COX-2 enzyme, which is a key player in inflammation and pain pathways.[5][6]
Q2: What types of assays can be used to measure COX-2 inhibition by this compound?
A2: Several in vitro assay formats are available to measure COX-2 inhibition. These include:
-
Colorimetric Assays: These assays often measure the peroxidase activity of COX enzymes by monitoring the appearance of an oxidized product.[7]
-
Fluorometric Assays: These assays are based on the detection of prostaglandin G2, an intermediate product of the COX enzyme, using a fluorescent probe.[6]
-
ELISA-based Assays: These assays directly measure the production of specific prostaglandins, such as PGF2α, which is derived from the COX-mediated conversion of arachidonic acid.[8]
-
Whole Blood Assays (WBA): This method is considered more physiologically relevant as it accounts for factors like plasma protein binding and cell-cell interactions.[9]
Q3: What are the key differences between COX-1 and COX-2, and why is selectivity important?
A3: COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions like protecting the gastric mucosa and regulating platelet aggregation.[10][11] In contrast, COX-2 is typically induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[6][10] Selective inhibition of COX-2 is desirable to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective NSAIDs.[10]
Troubleshooting Guide
Problem 1: High variability or inconsistent IC50 values.
Possible Cause 1: Compound Solubility Issues
-
Question: My IC50 values for this compound are not reproducible. Could this be a solubility problem?
-
Answer: Yes, poor solubility of the test compound can lead to inconsistent results. Although the sulfonic acid group should enhance aqueous solubility compared to its sulfonamide analog (celecoxib), it is crucial to ensure the compound is fully dissolved in the assay buffer. We recommend preparing a high-concentration stock solution in an appropriate solvent like DMSO and then diluting it in the assay buffer. Be mindful of the final solvent concentration in the assay, as it can affect enzyme activity.[6]
Possible Cause 2: Solvent Effects
-
Question: I'm using DMSO to dissolve my compound, but I'm seeing unexpected results. Could the solvent be interfering with the assay?
-
Answer: It is possible that the solvent used to dissolve your inhibitor is affecting the enzymatic activity. It is essential to include a solvent control in your experimental setup. This control should contain the same final concentration of the solvent as in the wells with your test compound to account for any potential inhibitory or enhancing effects of the solvent itself.[6]
Possible Cause 3: Reagent Instability
-
Question: My positive control is not showing the expected level of inhibition. What could be the issue?
-
Answer: Reagent stability is critical for a successful assay. Ensure that all kit components, especially the COX-2 enzyme and arachidonic acid, have been stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions of reagents before each experiment. For example, diluted arachidonic acid solutions may only be stable for a short period at room temperature.[6]
Problem 2: No or very low COX-2 inhibition observed.
Possible Cause 1: Inactive Compound
-
Question: I don't observe any significant inhibition of COX-2 even at high concentrations of my compound. Is it possible the compound is inactive?
-
Answer: While it's possible the compound has low potency, you should first verify its integrity. Ensure the compound has been stored under appropriate conditions to prevent degradation. If possible, confirm its identity and purity using analytical methods such as NMR or mass spectrometry.
Possible Cause 2: Incorrect Assay Setup
-
Question: I am not seeing any inhibition. What are some common mistakes in the assay procedure?
-
Answer: Double-check all pipetting steps and reagent concentrations. Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient before adding the substrate (arachidonic acid). Also, confirm that your plate reader settings (e.g., excitation and emission wavelengths for fluorometric assays) are correct for the specific assay you are using.[6]
Problem 3: Discrepancy between in vitro and cell-based assay results.
Possible Cause: Cellular Factors
-
Question: My compound is a potent inhibitor in a purified enzyme assay, but it shows much lower activity in a cell-based assay. Why is this?
-
Answer: Discrepancies between purified enzyme (in vitro) and cell-based assays are not uncommon. Factors present in a cellular environment, such as cell membrane permeability, plasma protein binding, and the presence of other interacting molecules, can influence the effective concentration of the inhibitor at the target enzyme.[9] Whole blood assays can sometimes provide a more physiologically relevant measure of inhibitor potency.[9]
Experimental Protocols & Data
General Protocol for In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits.[6]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Thaw all kit components (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, COX-2 enzyme, and a known COX-2 inhibitor like Celecoxib) and keep them on ice.
-
Prepare working solutions of the test compound and controls by diluting the stock solutions in COX Assay Buffer.
-
-
Assay Plate Setup:
-
Prepare wells for:
-
Enzyme Control (EC): Contains the enzyme but no inhibitor.
-
Inhibitor Control (IC): Contains the enzyme and a known inhibitor (e.g., Celecoxib).
-
Solvent Control (SC): Contains the enzyme and the same concentration of solvent (e.g., DMSO) as the test compound wells.
-
Test Compound (S): Contains the enzyme and various concentrations of this compound.
-
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for each well containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
-
Enzyme Addition:
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
-
Incubation:
-
Add the test compound, inhibitor control, or solvent to the appropriate wells.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25 °C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a diluted solution of Arachidonic Acid in NaOH and water.
-
Add the Arachidonic Acid solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
-
Quantitative Data: Comparative IC50 Values
The following table presents a summary of IC50 values for known COX inhibitors for comparative purposes. The IC50 for this compound would be determined experimentally.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 13.02[7] | 0.05[12], 0.49[7] | ~26.57 - 260.4 |
| Valdecoxib | 150[13] | 0.005[13] | 30000 |
| Rofecoxib | >50[13] | 0.018 - 0.026[13] | >1923 - >2778 |
| Indomethacin | - | - | - |
| Diclofenac | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Visualizations
COX Signaling Pathway and Point of Inhibition
Caption: COX-2 signaling pathway and the inhibitory action of the compound.
Experimental Workflow for Determining COX-2 Inhibition
Caption: A typical workflow for assessing COX-2 inhibition in vitro.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
"stability issues of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. The isoxazole ring is susceptible to cleavage under certain conditions, and the sulfonic acid group can also undergo degradation at elevated temperatures.
Q2: How does pH impact the stability of the compound?
A2: The isoxazole ring of the molecule can be susceptible to base-catalyzed hydrolysis, which can lead to ring-opening and the formation of degradation products.[1] In acidic and neutral aqueous solutions, the isoxazole ring is generally more stable.[2] However, extreme acidic conditions coupled with high temperatures can promote hydrolytic desulfonation of the benzene ring.[3]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing an isoxazole ring can be sensitive to photolytic degradation. The weak N-O bond in the isoxazole ring is susceptible to cleavage upon exposure to UV irradiation, which can lead to rearrangement and the formation of various degradation products.[4] It is recommended to protect solutions of this compound from light.
Q4: What are the likely degradation pathways for this molecule?
A4: The potential degradation pathways include:
-
Base-catalyzed hydrolysis: Cleavage of the isoxazole ring.[1]
-
Acid-catalyzed hydrolysis: Under harsh conditions, this can lead to desulfonation.[3]
-
Photodegradation: UV light can induce the collapse of the isoxazole ring.[4]
-
Oxidation: While specific data for this molecule is limited, related structures can be susceptible to oxidation.
Q5: What are the expected degradation products?
A5: Based on the degradation pathways of similar structures, potential degradation products could include compounds resulting from the cleavage of the isoxazole ring, such as dicarbonyl compounds and derivatives of benzamide, as well as the desulfonated parent molecule under harsh acidic conditions.[2][5]
Troubleshooting Guide
Issue 1: Rapid loss of parent compound concentration in solution at room temperature.
-
Question: I am observing a rapid decrease in the concentration of this compound in my buffered solution at room temperature. What could be the cause?
-
Answer: Check the pH of your solution. If the pH is basic (alkaline), you are likely observing base-catalyzed hydrolysis of the isoxazole ring.[1] This degradation is also accelerated at higher temperatures.[1] Ensure your solution is buffered to a neutral or slightly acidic pH for improved stability.
Issue 2: Appearance of unknown peaks in my chromatogram after sample preparation.
-
Question: After preparing my samples for HPLC analysis, I see several new, unidentified peaks. What is their likely origin?
-
Answer: These unknown peaks are likely degradation products. Consider the following possibilities:
-
pH of the mobile phase: If you are using a mobile phase with a high pH, degradation could be occurring on the column.
-
Light exposure: If your samples were exposed to light for an extended period during preparation, you may be observing photolytic degradants.[4] It is advisable to work under subdued light or use amber vials.
-
Temperature: If your sample preparation involved heating, thermal degradation may have occurred.
-
Issue 3: Inconsistent results in bioassays.
-
Question: I am getting variable results in my cell-based assays using this compound. Could this be related to stability?
-
Answer: Yes, inconsistent results can be a sign of compound instability in your assay medium. The pH of the cell culture medium (typically around 7.4) and incubation temperature (e.g., 37°C) can promote the degradation of the isoxazole ring over time, leading to a decrease in the concentration of the active compound and the formation of potentially interfering degradation products.[1] It is recommended to prepare fresh stock solutions and minimize the time the compound is in the assay medium before analysis.
Quantitative Data from Forced Degradation Studies
The following table summarizes illustrative data from forced degradation studies on this compound. This data is provided as an example to demonstrate the expected stability profile.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~5% | Minor unknown polar degradants |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~25% | Isoxazole ring-opened products |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~15% | Oxidized parent compound |
| Thermal | Dry Heat | 48 hours | 80°C | ~10% | Unknown non-polar degradants |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | ~20% | Isomeric and rearranged products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical procedure for conducting forced degradation studies to assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a general HPLC-UV method for the quantification of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program (Illustrative):
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples from the forced degradation study to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Workflow for stability testing experiments.
Caption: Decision tree for troubleshooting instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Isoxazole Compounds in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of isoxazole compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of many isoxazole compounds?
A1: The poor aqueous solubility of isoxazole compounds often stems from their chemical structure. Many isoxazole derivatives are hydrophobic, meaning they have a low affinity for water and a higher affinity for non-polar environments.[1][2] The presence of lipophilic ("greasy") functional groups contributes to a higher LogP value, which is a measure of a compound's lipophilicity.[1] Compounds with a high LogP tend to be less soluble in aqueous solutions. The crystalline structure of a solid compound also plays a significant role; a more stable crystal lattice requires more energy to break apart and dissolve.
Q2: My isoxazole compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What are the immediate steps I should take?
A2: When you observe precipitation upon dilution of your DMSO stock, it's crucial to address it promptly to avoid inaccurate assay results.[1][3][4] Here are the initial steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%.[1][3] While DMSO is an excellent solvent for many organic compounds, high concentrations can be toxic to cells and can cause the compound to "crash out" when introduced to an aqueous environment.[3][4]
-
Modify Dilution Method: Instead of adding your DMSO stock directly to the full volume of the aqueous buffer, try a gradual solvent exchange. You can do this by adding the aqueous buffer to your DMSO stock dropwise while vortexing. This slower change in solvent polarity can help maintain the compound's solubility.[3]
-
Perform a Solubility Test: Before conducting a large-scale experiment, it's advisable to perform a simple visual solubility test. Prepare your isoxazole compound at the desired final concentration in the assay buffer and visually inspect for any precipitation after a short incubation period.[3]
Q3: What are some common formulation strategies to enhance the solubility of isoxazole compounds in assays?
A3: Several strategies can be employed to improve the solubility of poorly soluble compounds like many isoxazoles. These include the use of co-solvents, surfactants, and cyclodextrins.[5]
-
Co-solvents: These are water-miscible organic solvents that, when added to the aqueous buffer, increase the solubility of hydrophobic compounds.[5][6] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7][5]
-
Surfactants: These molecules have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration, they form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in water.[8][9] Non-ionic surfactants like Tween-80 and Triton X-100 are often used in biological assays.[3][4]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.[10][11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[10]
Q4: Can the solubilizing agents themselves interfere with my assay?
A4: Yes, it is a critical consideration that solubilizing agents can interfere with assay results.[16] High concentrations of co-solvents like DMSO can be toxic to cells.[4] Surfactants can denature proteins or disrupt cell membranes. Therefore, it is essential to include proper vehicle controls in your experiments. A vehicle control contains the same concentration of the solubilizing agent as the test wells but without the isoxazole compound. This allows you to distinguish the effect of the compound from any background effects of the solubilizing agent.[3]
Q5: How does pH influence the solubility of isoxazole compounds?
A5: The pH of the solution can significantly impact the solubility of ionizable compounds.[17] Many isoxazole derivatives have acidic or basic functional groups.[1] For an acidic compound, solubility will increase in a more basic (higher pH) solution where it can deprotonate to form a more soluble salt. Conversely, a basic compound will be more soluble in an acidic (lower pH) solution where it can be protonated.[17] However, the stability of the isoxazole ring itself can be pH-dependent, with some derivatives showing degradation at acidic or basic pH.[18][19] Therefore, pH modification must be approached with caution and with consideration for the compound's stability.
Troubleshooting Guides
Issue 1: Isoxazole compound precipitates in the stock solution (e.g., 100% DMSO).
| Potential Cause | Suggested Solution | Experimental Protocol |
| Low intrinsic solubility in DMSO | Try a different organic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[5] | Prepare a small test solution of the compound in the alternative solvent at the desired concentration. Visually inspect for dissolution. |
| Compound is a salt | Use a mixed solvent system, for example, a 1:1 mixture of DMSO and water, which can sometimes increase the solubility of salts.[20] | Dissolve the compound in a 1:1 (v/v) mixture of DMSO and water. Observe for improved solubility. |
| Compound has degraded | Assess the purity of the compound using techniques like HPLC or LC-MS. | Analyze a sample of the compound by HPLC or LC-MS to check for the presence of degradation products. |
Issue 2: Compound precipitates upon dilution into aqueous assay buffer.
| Potential Cause | Suggested Solution | Experimental Protocol |
| High final DMSO concentration | Reduce the final DMSO concentration to the lowest effective level, ideally ≤0.5%.[1][3] | Prepare serial dilutions of your compound to achieve the desired final concentrations while keeping the DMSO percentage low and consistent across all wells. |
| Rapid solvent shift | Employ a gradual dilution method. Add the aqueous buffer to the DMSO stock dropwise while vortexing.[3] | Place the DMSO stock in a microfuge tube. While vortexing at a moderate speed, slowly add the aqueous buffer using a pipette. |
| High salt concentration in buffer | If using a high-salt buffer like PBS, try a buffer with a lower salt concentration if the assay permits.[3] | Prepare your compound at the final concentration in both the standard high-salt buffer and a lower-salt alternative. Compare the solubility visually or by measuring absorbance at a non-interfering wavelength. |
| Compound concentration exceeds its aqueous solubility | Decrease the final concentration of the compound in the assay.[4] | Perform a dose-response experiment to determine if a lower, soluble concentration still provides a measurable biological effect. |
| Thermodynamic insolubility | Incorporate a solubilizing agent such as a co-solvent, surfactant, or cyclodextrin.[5] | See the detailed protocols below for using these agents. Always include a vehicle control. |
Experimental Protocols
Protocol for Utilizing Co-solvents
-
Determine Co-solvent Tolerance: First, determine the maximum concentration of the co-solvent (e.g., ethanol, PEG 400) that your assay system (e.g., cells, enzyme) can tolerate without affecting the biological outcome. This is done by running the assay with a range of co-solvent concentrations in the absence of the isoxazole compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your isoxazole compound in 100% of the chosen co-solvent.
-
Serial Dilution: Perform serial dilutions of the stock solution in the co-solvent.
-
Final Dilution into Assay Buffer: Add a small aliquot of each co-solvent dilution to the assay buffer to reach the final desired compound concentrations. Ensure the final co-solvent concentration does not exceed the predetermined tolerance limit.
Protocol for Utilizing Surfactants
-
Select a Surfactant: Non-ionic surfactants such as Tween-80 or Triton X-100 are commonly used.[3][4]
-
Determine Critical Micelle Concentration (CMC): If not known, you may need to determine the CMC of the surfactant in your assay buffer. The working concentration should ideally be above the CMC to ensure micelle formation.
-
Assay Compatibility: Test the effect of the surfactant on your assay in the absence of the isoxazole compound to identify any potential interference.
-
Compound Solubilization: Prepare the assay buffer containing the desired concentration of the surfactant. Then, add the DMSO stock of your isoxazole compound to this surfactant-containing buffer.
Protocol for Kinetic Solubility Assay
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the isoxazole compound in 100% DMSO.[1]
-
Prepare Assay Buffer: Use the same aqueous buffer that will be used in your main experiment (e.g., PBS, pH 7.4).
-
Compound Addition: In a 96-well plate, add a small volume of the DMSO stock solution to the assay buffer to achieve a range of final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is constant (e.g., 1%).[4]
-
Incubation: Incubate the plate at the assay temperature for a defined period (e.g., 1-2 hours).[4]
-
Measurement: Measure the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance or scattering indicates precipitation.[4]
Quantitative Data Summary
The following table summarizes the solubility of a hypothetical isoxazole compound in various solvent systems to illustrate the effect of different solubilizing agents.
| Solvent System | Maximum Soluble Concentration (µM) | Observations |
| Aqueous Buffer (PBS, pH 7.4) | < 1 | Significant precipitation observed. |
| Aqueous Buffer + 1% DMSO | 5 | Soluble at low concentrations, precipitation above 5 µM. |
| Aqueous Buffer + 5% Ethanol | 25 | Improved solubility compared to DMSO alone. |
| Aqueous Buffer + 0.01% Tween-80 | 50 | Clear solution at higher concentrations. |
| Aqueous Buffer + 10 mM HP-β-CD | > 100 | Highest solubility achieved. |
Visualizations
Caption: A flowchart for troubleshooting isoxazole precipitation in assays.
Caption: Mechanisms of common solubilizing agents for isoxazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. jocpr.com [jocpr.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. nbinno.com [nbinno.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. humapub.com [humapub.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4,5-Substituted Isoxazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-substituted isoxazoles.
Troubleshooting Guides
Issue 1: Formation of Undesired Regioisomers or a Mixture of Isomers
Question: My reaction is producing a mixture of isoxazole regioisomers, not the desired 3,4,5-substituted product. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a common challenge in isoxazole synthesis, often leading to mixtures of isomers.[1] The formation of a specific regioisomer is influenced by a combination of steric and electronic factors of the starting materials, as well as the reaction conditions. Here are several factors to consider and optimize:
-
Reaction Conditions: The choice of solvent, temperature, and pH can significantly impact the regiochemical outcome.[1] For instance, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents such as acetonitrile might favor another.[1][2] Experimenting with a range of solvents and temperatures is crucial to determine the optimal conditions for your specific substrates.[1]
-
Substrate Properties: The electronic nature of the substituents on your starting materials plays a critical role. Electron-withdrawing groups on a β-enamino diketone, for example, can lead to high regioselectivity, whereas electron-donating groups may result in lower selectivity.[1] Consider modifying your substrates with appropriate directing groups if feasible.
-
Catalysis: The use of catalysts can be highly effective in controlling regioselectivity.
-
Lewis Acids: Lewis acids like boron trifluoride diethyl etherate (BF₃·OEt₂) can activate carbonyl groups and direct the regiochemistry of the reaction, particularly in the cyclocondensation of β-enamino diketones.[1][3]
-
Metal Catalysts: Copper(I) and ruthenium catalysts are well-established for promoting high regioselectivity in [3+2] cycloaddition reactions of nitrile oxides and alkynes, typically favoring the formation of 3,5-disubstituted isoxazoles.[3][4]
-
Issue 2: Low Yield of the Desired Isoxazole Product
Question: I am observing a low yield of my target 3,4,5-substituted isoxazole. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, including inefficient generation of reactive intermediates and competing side reactions.
-
Inefficient Nitrile Oxide Generation: In syntheses proceeding via a [3+2] cycloaddition, the method of in situ generation of the nitrile oxide is critical.[1] Common methods include the oxidation of aldoximes or the dehydration of nitroalkanes.[5] Ensure the chosen method and reagents (e.g., N-Chlorosuccinimide (NCS), Chloramine-T) are compatible with your substrates.[5][6]
-
Nitrile Oxide Dimerization (Furoxan Formation): A major competing side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[5][6] This is more likely to occur at higher concentrations of the nitrile oxide or in the absence of a reactive dipolarophile.[5][6]
-
Mitigation Strategies:
-
Generate the nitrile oxide in situ in the presence of the dipolarophile.[5]
-
Slowly add the nitrile oxide precursor or the base to maintain a low instantaneous concentration of the nitrile oxide.[4][6]
-
Use a slight excess of the dipolarophile.[5]
-
Lowering the reaction temperature can also disfavor dimerization.[4][6]
-
-
-
Reaction with Solvent or Base: The nitrile oxide can react with nucleophilic solvents or the base used in the reaction, leading to byproducts such as O-imidoylation products.[6] Consider using a less nucleophilic base or a non-nucleophilic solvent.[6]
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my 3,4,5-substituted isoxazole from the reaction mixture. What are the common impurities and how can I remove them?
Answer: Purification challenges often arise from the presence of unreacted starting materials, regioisomeric byproducts, or other side products with similar polarities to the desired isoxazole.
-
Common Impurities:
-
Regioisomers: If the reaction is not highly regioselective, you will have a mixture of isoxazole isomers, which can be difficult to separate by column chromatography due to their similar polarities.[7]
-
Unreacted Starting Materials: These can typically be removed by column chromatography.[7]
-
Furoxans (Nitrile Oxide Dimers): These are common byproducts in [3+2] cycloaddition reactions.[6]
-
-
Purification Strategy:
-
Column Chromatography: This is the most common method for purifying substituted isoxazoles.[6][7] Careful selection of the eluent system (e.g., a mixture of hexane and ethyl acetate) is crucial for achieving good separation.[6]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 3,4,5-substituted isoxazoles?
A1: The two most prevalent methods are:
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This reaction involves a nitrile oxide (the 1,3-dipole) and a disubstituted alkyne or an enolate of a 1,3-dicarbonyl compound (the dipolarophile).[6][8] This method is highly versatile for constructing the isoxazole ring.[6]
-
Cyclocondensation: This involves the reaction of a β-enamino diketone with hydroxylamine.[2][9] The regiochemical outcome of this reaction can often be controlled by the choice of reaction conditions.[2]
Q2: How does the choice of solvent affect the synthesis of substituted isoxazoles?
A2: The solvent can have a profound effect on both the reaction rate and the regioselectivity. For example, in the cyclocondensation of some β-enamino diketones, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can invert the major regioisomer formed.[1][2] This is attributed to the differential solvation of the transition states leading to the different isomers.[1] Water has also been used as an environmentally friendly solvent, sometimes leading to faster reaction times.[6][10]
Q3: What is the role of a Lewis acid in controlling regioselectivity?
A3: A Lewis acid, such as BF₃·OEt₂, can coordinate to a carbonyl group in a 1,3-dicarbonyl compound or a β-enamino diketone. This activation can influence the site of nucleophilic attack by hydroxylamine, thereby directing the cyclization to form a specific regioisomer.[1][3]
Q4: Are there metal-free methods to achieve high regioselectivity?
A4: Yes, several metal-free methods have been developed. For instance, the [3+2] cycloaddition of in situ generated nitrile oxides with enamines can be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[3] Additionally, controlling the reaction conditions (solvent, base, temperature) in the cyclocondensation of β-enamino diketones can provide good regioselectivity without the need for a metal catalyst.[2]
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselective Synthesis of Isoxazoles from β-Enamino Diketones.
| Entry | Solvent | Additive | Temperature (°C) | Major Regioisomer | Yield (%) |
| 1 | Ethanol | None | Reflux | 4,5-disubstituted | 60-75 |
| 2 | Acetonitrile | Pyridine | Room Temp | 3,4-disubstituted | 50-65 |
| 3 | Acetonitrile | BF₃·OEt₂ | Room Temp | 3,4,5-trisubstituted | 55-70 |
Data is generalized from qualitative descriptions in the search results.[2][9]
Table 2: Troubleshooting Guide for Low Yield in [3+2] Cycloaddition Reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product | Inefficient Nitrile Oxide Generation | Optimize the choice and stoichiometry of the oxidizing agent (e.g., NCS, Chloramine-T). Ensure purity of the aldoxime precursor. |
| Low Reactivity of Dipolarophile | Increase the reaction temperature moderately. Consider using a more reactive alkyne or enolate. | |
| Formation of Furoxan Byproduct | Dimerization of Nitrile Oxide | Generate nitrile oxide in situ. Use slow addition of the nitrile oxide precursor or base. Use a slight excess of the dipolarophile. Lower the reaction temperature.[4][5][6] |
| Presence of O-imidoylation Byproduct | Reaction of Nitrile Oxide with Nucleophiles | Use a less nucleophilic base. Choose a non-nucleophilic solvent. |
Experimental Protocols
General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles via [3+2] Cycloaddition in Water[10]
-
Preparation of the Reaction Mixture: In a reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and the hydroximoyl chloride (1.2 mmol) in water (5 mL).
-
Base Addition: Add a mild base, such as sodium bicarbonate (2.5 mmol), to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add water to the mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
General Procedure for the Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid[3]
-
Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 3,4-disubstituted isoxazole.
Visualizations
Caption: Key synthetic routes to 3,4,5-substituted isoxazoles and common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Isoxazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Isoxazole Sulfonamides
Welcome to the technical support center for the purification of isoxazole sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My isoxazole sulfonamide product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" typically occurs when the compound's solubility is exceeded at a temperature above its melting point in the chosen solvent. Here are immediate steps and long-term strategies to address this:
-
Immediate Actions:
-
Add a small amount of additional hot solvent to attempt to redissolve the oil.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
If available, add a seed crystal of the pure compound.
-
-
Long-Term Strategies:
-
Select a solvent with a boiling point lower than the melting point of your isoxazole sulfonamide.
-
Consider using a solvent/anti-solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity (cloudiness) is observed.[1]
-
Q2: I'm experiencing very low yields after recrystallizing my isoxazole sulfonamide. How can I improve this?
A2: Low recovery during recrystallization is a common issue. Here are several factors to consider for yield improvement:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will lead to a greater amount of the compound remaining in the mother liquor upon cooling.[1]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can help maximize precipitation.[1]
-
Prevent Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your funnel is pre-warmed to prevent the product from crystallizing prematurely on the filter paper.[1]
-
Solvent Choice: The choice of solvent is critical. If your compound has some solubility in the cold solvent, you will lose some product. Experiment with different solvent systems to find one where the compound is highly soluble when hot and poorly soluble when cold.
Q3: My purified isoxazole sulfonamide is an amorphous powder, not crystalline. How can I obtain crystals?
A3: The formation of an amorphous powder can be due to rapid precipitation. To encourage crystal growth:
-
Slow Cooling: Allow the saturated solution to cool to room temperature slowly and undisturbed. Covering the flask can help to slow down the cooling rate.
-
Solvent/Anti-solvent System: As mentioned for "oiling out," a solvent/anti-solvent system can promote gradual crystal growth.[1]
-
Controlled Evaporation: In some cases, allowing the solvent to evaporate slowly over several days from a loosely covered container can yield high-quality crystals.
Q4: I am observing different crystal forms (polymorphs) in different batches of my isoxazole sulfonamide. How can I control this?
A4: Polymorphism is a known phenomenon in sulfonamides. Controlling it is crucial as different polymorphs can have different physical properties.
-
Standardize Conditions: Strictly control crystallization parameters such as solvent, cooling rate, temperature, and agitation.
-
Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that form.
Q5: Are there any concerns about the stability of the isoxazole ring during purification?
A5: Yes, the stability of the isoxazole ring can be sensitive to pH and temperature. For instance, some isoxazole-containing compounds have been shown to be stable in acidic and neutral conditions but can decompose under basic conditions, with the rate of decomposition increasing with temperature.[2][3] It is advisable to avoid strongly basic conditions during purification, especially at elevated temperatures, unless the stability of your specific compound has been established. Acid catalysis can also lead to degradation at pH values below 3.5 for certain isoxazole derivatives.[3]
Troubleshooting Guides
Issue 1: Impurities Co-eluting with the Product in Column Chromatography
Possible Causes:
-
Inappropriate solvent system (eluent).
-
Column overloading.
-
Poor column packing.
Solutions:
-
Optimize the Eluent:
-
Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities (e.g., mixtures of hexanes/ethyl acetate, dichloromethane/methanol).
-
Aim for an Rf value of 0.2-0.3 for your target compound to achieve good separation on the column.
-
Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and inefficient separation.
Issue 2: Product Degradation on Silica Gel Column
Possible Causes:
-
The acidic nature of silica gel can cause degradation of sensitive compounds.
-
Prolonged contact time with the stationary phase.
Solutions:
-
Deactivate Silica Gel: Add a small amount of a base, such as triethylamine (~1%), to the eluent to neutralize the acidic sites on the silica gel. This is particularly useful for compounds containing basic functional groups.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Flash Chromatography: Employ flash chromatography to minimize the time the compound spends on the column.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Isoxazole Sulfonamide
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 98.2 | 78 | Effective for removing non-polar impurities. Good for large-scale purification. |
| Column Chromatography (Hexane:Ethyl Acetate gradient) | 85 | 99.1 | 65 | Good for separating closely related impurities. Can be time-consuming. |
| Preparative HPLC (C18, Acetonitrile/Water) | 95 | >99.8 | 45 | Achieves very high purity but is less suitable for large quantities and can result in lower yields. |
Note: The data in this table is illustrative. Actual results will vary depending on the specific isoxazole sulfonamide, the nature of the impurities, and the experimental conditions.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum volume of a suitable hot solvent (e.g., ethanol, isopropanol) to the crude isoxazole sulfonamide to completely dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude isoxazole sulfonamide in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting eluent, collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified isoxazole sulfonamide.
Mandatory Visualizations
References
"troubleshooting guide for organic synthesis reactions"
Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during organic synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low reaction yields are a frequent issue in organic synthesis and can stem from a multitude of factors.[1][2][3] A systematic approach to troubleshooting is crucial. The primary culprits often fall into one of the following categories:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete reactions or the formation of side products.[1][2]
-
Reagent Quality and Purity: The purity of starting materials, reagents, and solvents is paramount. Contaminants such as water, oxygen, or residual impurities from previous steps can interfere with the desired transformation.[1][2][4]
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.[2][3]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography steps.[1][5]
-
Incomplete Reactions: The reaction may not have proceeded to completion, leaving unreacted starting material.[2][3]
Q2: How can I determine if my reaction has gone to completion?
A2: Monitoring the progress of a reaction is essential to determine the optimal reaction time and to ensure all the starting material has been consumed. Thin-Layer Chromatography (TLC) is a rapid and effective method for reaction monitoring. By comparing the TLC profile of the reaction mixture to that of the starting material, you can visualize the disappearance of the reactant and the appearance of the product.
Q3: I've isolated my product, but it's impure. What are the best general purification techniques?
A3: The choice of purification technique depends on the physical properties of your compound and the nature of the impurities.[6][7] Common and effective methods include:
-
Recrystallization: This technique is ideal for purifying solid compounds. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.[7][8]
-
Flash Column Chromatography: This is a versatile technique for separating mixtures of compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (solvent).[6]
-
Distillation: This method is used to purify liquids based on differences in their boiling points.[7][8]
Troubleshooting Specific Issues
Low Reaction Yield
Problem: You have performed a reaction and, after workup and purification, the isolated yield is disappointingly low.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low reaction yields.
Question: My Grignard reaction is failing to initiate or giving a very low yield. What should I do?
Answer: Grignard reactions are notoriously sensitive to reaction conditions. Failure to initiate and low yields are common problems that can often be traced back to a few key factors.
Potential Causes and Solutions for Low-Yielding Grignard Reactions
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | The magnesium turnings may be coated with a layer of magnesium oxide. Activate the surface by gently crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Presence of Water | Grignard reagents are extremely reactive towards water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Even trace amounts of moisture in the starting materials can quench the reaction. |
| Wurtz Coupling Side Reaction | The formed Grignard reagent can react with the starting alkyl/aryl halide. This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension. |
| Poor Quality Starting Halide | Impurities in the alkyl or aryl halide can inhibit the reaction. Purify the halide by distillation if its purity is questionable. |
Question: I am observing unexpected side products in my Diels-Alder reaction. How can I improve the selectivity?
Answer: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, but its regioselectivity and stereoselectivity can sometimes be challenging to control.
Troubleshooting Side Products in Diels-Alder Reactions
| Issue | Potential Cause | Recommended Solution |
| Formation of Regioisomers | With unsymmetrical dienes and dienophiles, different orientations of the reactants can lead to a mixture of products. | The regioselectivity is governed by the electronic properties of the substituents. Drawing resonance structures of the diene and dienophile can help predict the major product. The most electron-rich carbon of the diene will preferentially bond to the most electron-deficient carbon of the dienophile. |
| Formation of Endo and Exo Products | The stereochemistry of the product can be either endo or exo. | The endo product is often the kinetically favored product due to secondary orbital interactions. Running the reaction at a lower temperature can often increase the ratio of the endo to exo product. |
| Polymerization of Diene or Dienophile | Some reactive dienes or dienophiles can polymerize under the reaction conditions. | Use a polymerization inhibitor if necessary. Ensure the reaction is not overheated. |
Incomplete Reaction
Problem: After the allotted reaction time, analysis of the reaction mixture shows a significant amount of unreacted starting material.
Troubleshooting Workflow:
Caption: A flowchart for diagnosing and resolving incomplete reactions.
Question: My Wittig reaction is giving a low yield of the desired alkene. What are the common pitfalls?
Answer: The Wittig reaction is a cornerstone of alkene synthesis, but its success hinges on the efficient formation and reaction of the phosphorus ylide.
Troubleshooting Low-Yielding Wittig Reactions
| Problem | Potential Cause | Recommended Solution |
| Inefficient Ylide Formation | The base used may not be strong enough to deprotonate the phosphonium salt. The presence of moisture can also quench the ylide. | Use a stronger base (e.g., n-butyllithium instead of potassium tert-butoxide for less acidic phosphonium salts). Ensure all reagents and solvents are strictly anhydrous. |
| Poor Quality Aldehyde or Ketone | The carbonyl compound may be impure or have undergone oxidation or polymerization. | Use freshly distilled or purified aldehyde/ketone. |
| Steric Hindrance | Sterically hindered ketones react slowly, especially with stabilized ylides. | For hindered systems, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often gives better yields. |
| Side Reactions | The ylide is a strong base and can participate in side reactions. | Run the reaction at lower temperatures to improve selectivity and minimize side reactions. |
Data Presentation
Impact of Reaction Conditions on Yield
The following tables summarize the impact of key reaction parameters on the yield of common organic reactions. This data is intended to serve as a general guide for optimization.
Table 1: Effect of Temperature on Esterification Yield
| Reaction Temperature (°C) | Yield of Methyl Ester (%) |
| 50 | 70.9 |
| 55 | 82.4 |
| 60 | 80.0 |
| 65 | 78.5 |
| Data is illustrative and based on typical trends observed in esterification reactions. |
Table 2: Impact of Solvent on SN2 Reaction Yield
| Solvent | Nucleophile | Substrate | S |
| Ethanol/Water | Sodium Ethoxide | Isopropyl Bromide | 47 |
| Ethanol | Sodium Ethoxide | Isopropyl Bromide | 21 |
| DMSO | Sodium Ethoxide | Isopropyl Bromide | ~3 |
| DMF | Azide | 1-Bromobutane | >95 |
| This data highlights the significant role of the solvent in favoring substitution versus elimination pathways. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Objective: To qualitatively monitor the progress of a chemical reaction.
Materials:
-
TLC plates (e.g., silica gel on aluminum backing)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Eluent (a solvent or mixture of solvents)
-
Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)
-
Pencil
Procedure:
-
Prepare the Developing Chamber: Add the chosen eluent to the chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close the chamber and allow it to equilibrate.
-
Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
With a capillary tube, spot a small amount of the starting material on the left side of the origin line.
-
In the middle of the origin line, co-spot the starting material and the reaction mixture (spot the starting material first, then the reaction mixture on top of it).
-
On the right side of the origin line, spot the reaction mixture.
-
Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate method (e.g., UV light for UV-active compounds). Circle the spots with a pencil.
-
Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Protocol 2: Flash Column Chromatography
Objective: To purify a compound from a reaction mixture.
Materials:
-
Glass column with a stopcock
-
Stationary phase (e.g., silica gel, 230-400 mesh)
-
Sand
-
Eluent (determined by TLC analysis)
-
Collection flasks or test tubes
-
Compressed air or nitrogen source (optional, for flash chromatography)
Procedure:
-
Choose the Eluent: Using TLC, determine a solvent system that gives the desired compound an R
fvalue of approximately 0.2-0.4 and provides good separation from impurities. -
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column. Alternatively, dry-pack the column with silica gel and then carefully add the eluent.
-
Tap the column gently to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the eluent until the level is just at the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Drain the eluent until the sample has been absorbed onto the sand.
-
-
Elute the Column:
-
Carefully add fresh eluent to the top of the column.
-
Begin collecting fractions.
-
For flash chromatography, apply gentle pressure with compressed air or nitrogen to increase the flow rate.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 3: Recrystallization
Objective: To purify a solid compound.
Materials:
-
Impure solid compound
-
Recrystallization solvent
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Choose a Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures.
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool the Solution: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the Crystals: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
Protocol 4: NMR Sample Preparation
Objective: To prepare a sample for Nuclear Magnetic Resonance (NMR) analysis.
Materials:
-
NMR tube and cap
-
Deuterated solvent (e.g., CDCl
3, D2O, DMSO-d6) -
Compound to be analyzed
-
Pipette
-
Vial
Procedure:
-
Dissolve the Sample: Weigh approximately 5-10 mg of your solid compound (or use 1-2 drops of a liquid) into a small vial.
-
Add approximately 0.6-0.7 mL of the appropriate deuterated solvent.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filter the Solution (if necessary): If the solution contains any solid particles, filter it through a small plug of cotton or glass wool in a pipette directly into the clean, dry NMR tube.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
-
Cap the Tube: Cap the NMR tube securely.
-
Clean the Tube: Wipe the outside of the NMR tube with a tissue dampened with a solvent like acetone or ethanol to remove any fingerprints or dust.
-
The sample is now ready for analysis.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Flash Column Chromatography Guide - Membrane Solutions [membrane-solutions.com]
"how to improve reproducibility in experiments with isoxazole compounds"
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance reproducibility in experiments involving isoxazole compounds. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis, characterization, and biological evaluation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues users might encounter.
Category 1: Synthesis and Purification
Question: My 1,3-dipolar cycloaddition reaction to form the isoxazole ring is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in isoxazole synthesis, particularly through 1,3-dipolar cycloaddition, are a frequent issue. Several factors can contribute to this, primarily related to the stability of the nitrile oxide intermediate and reaction conditions.
Troubleshooting Steps:
-
Nitrile Oxide Instability: Nitrile oxides are prone to dimerization to form furoxans, a common side reaction that reduces the yield of the desired isoxazole.[1][2]
-
Solution: Generate the nitrile oxide in situ at a low temperature. This maintains a low concentration of the reactive dipole and encourages its reaction with the dipolarophile (e.g., alkyne) rather than self-dimerization. Ensure the dipolarophile is present in the reaction mixture as the nitrile oxide is generated.
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they may also promote the decomposition of the nitrile oxide.[1] Optimization of the reaction temperature is crucial. Consider running the reaction at a lower temperature for a longer period.
-
Base Selection: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are critical.[1] Use of a non-nucleophilic base is recommended to avoid side reactions. The stoichiometry should be carefully controlled.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Less polar solvents can sometimes be advantageous.[1]
-
-
Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the alkyne can significantly slow down the reaction rate.[1] If possible, consider synthetic routes that involve less sterically hindered intermediates.
Question: I am observing a mixture of 3,4- and 3,5-disubstituted isoxazole isomers. How can I improve the regioselectivity for the 3,5-isomer?
Answer: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors.[1] However, achieving high regioselectivity can be challenging.
Strategies to Enhance 3,5-Regioselectivity:
-
Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Common sources include CuI or in situ generation from CuSO₄ with a reducing agent. Ruthenium catalysts have also been shown to be effective.[1]
-
Solvent Choice: Employing less polar solvents can favor the formation of the 3,5-isomer.[1]
-
Slow Addition/In Situ Generation: Slowly generating the nitrile oxide in situ can improve selectivity by keeping its concentration low.[1]
Question: How can I synthesize the less favored 3,4-disubstituted isoxazole isomer?
Answer: Synthesizing 3,4-disubstituted isoxazoles often requires alternative strategies to the standard 1,3-dipolar cycloaddition with terminal alkynes. One effective method is the [3+2] cycloaddition using enamines as the dipolarophile.[1]
Category 2: Handling and Stability
Question: My isoxazole compound is precipitating out of the aqueous buffer during my biological assay. What can I do?
Answer: Precipitation is a common problem, especially for hydrophobic isoxazole derivatives, when diluting a concentrated stock solution (usually in DMSO) into an aqueous medium.[3]
Troubleshooting Precipitation:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.[3]
-
Solubility Assessment: Before a large-scale experiment, perform a small-scale solubility test. Prepare the compound at the highest desired concentration in the final assay buffer and visually inspect for precipitation over the time course of the experiment.[3]
-
Use of Surfactants: For cell-free assays, consider the addition of a small amount of a non-ionic surfactant, such as Tween-80 or Triton X-100, to the buffer to improve solubility.
-
pH Considerations: The pH of the buffer can impact the stability and solubility of your isoxazole compound. Some isoxazoles are unstable at basic pH.[3][4] It is crucial to assess the stability of your compound in the specific assay buffer.[3]
-
Salt Concentration: High salt concentrations in buffers like PBS can sometimes cause compounds to "salt out" and precipitate.[3] If permissible for your assay, try a buffer with a lower salt concentration.[3]
Question: How stable are isoxazole compounds in solution and how should I store them?
Answer: The stability of isoxazole compounds can vary significantly depending on their substitution pattern, the solvent, pH, and temperature.
General Stability and Storage Guidelines:
-
pH Sensitivity: The isoxazole ring can be susceptible to cleavage under certain pH conditions. For example, the anti-inflammatory drug leflunomide shows increased degradation at basic pH (pH 10) compared to neutral or acidic pH.[4] This degradation is also temperature-dependent, being faster at 37°C than at 25°C.[4]
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Store these aliquots at -20°C or -80°C for long-term storage.
-
Aqueous Solutions: Working solutions in aqueous buffers should ideally be prepared fresh for each experiment. If storage is necessary, it should be for a short duration at 4°C, after confirming the compound's stability under these conditions.
Category 3: Biological Assays
Question: I am observing variable IC50 values for my isoxazole inhibitor in an enzyme assay. What are the potential causes?
Answer: Inconsistent IC50 values are a common indication of poor reproducibility in enzyme inhibition assays. Several factors related to both the compound and the assay conditions can be responsible.[3]
Troubleshooting Inconsistent IC50 Values:
-
Compound Stability and Purity:
-
Purity: Verify the purity of your compound using methods like NMR, LC-MS, and elemental analysis. Impurities can interfere with the assay.
-
Stability in Assay Buffer: As mentioned, isoxazoles can be unstable in certain buffers.[3] This can lead to a decrease in the effective inhibitor concentration over the course of the assay, resulting in variable IC50 values. Assess the stability of your compound over the experiment's time course.[3]
-
-
Assay Conditions:
-
Enzyme Concentration and Activity: Use a consistent concentration of active enzyme in every experiment. Prepare fresh enzyme dilutions for each experiment and keep them on ice, as enzymes can lose activity with repeated freeze-thaw cycles or prolonged storage at 4°C.[3]
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition must be kept consistent across all experiments.[3]
-
-
Assay Artifacts: Some compounds can interfere with the assay signal, for example, through autofluorescence or light scattering, leading to erroneous results.[3] Run control experiments with the compound in the absence of the enzyme to check for such artifacts.
Data Presentation
Table 1: pH and Temperature Stability of Leflunomide
| pH | Temperature (°C) | Apparent Half-life (t½) |
| 4.0 | 25 | Stable |
| 7.4 | 25 | Stable |
| 10.0 | 25 | ~6.0 hours |
| 4.0 | 37 | Stable |
| 7.4 | 37 | ~7.4 hours |
| 10.0 | 37 | ~1.2 hours |
| Data adapted from ResearchGate, demonstrating the base-catalyzed ring opening of the isoxazole in leflunomide.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.
Materials:
-
Substituted aldehyde
-
Hydroxylamine hydrochloride
-
Terminal alkyne
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Appropriate solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Triethylamine (Et₃N)
Procedure:
-
Oxime Formation:
-
Dissolve the substituted aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol/water mixture).
-
Add a base such as pyridine (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by removing the solvent and extracting the product. Purify the resulting aldoxime if necessary.
-
-
In Situ Generation of Nitrile Oxide and Cycloaddition:
-
To a solution of the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent (e.g., DCM) at 0°C, add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in the same solvent dropwise.
-
After the addition of NCS, add triethylamine (Et₃N) (1.5 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.
-
Characterization: Confirm the structure and purity of the synthesized isoxazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6][7]
Visualizations
References
Validation & Comparative
A Comparative Guide: 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid vs. Valdecoxib in Cyclooxygenase-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib, with its sulfonic acid analogue, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. While Valdecoxib has been extensively studied, there is a notable absence of publicly available experimental data for its sulfonic acid counterpart. This comparison, therefore, juxtaposes the established pharmacological profile of Valdecoxib with a discussion of the potential implications of the structural difference, based on established structure-activity relationships of COX-2 inhibitors.
Chemical Structures and Properties
The primary structural difference between the two molecules lies in the functional group attached to the phenyl ring: a sulfonamide (-SO₂NH₂) in Valdecoxib and a sulfonic acid (-SO₃H) in this compound. This seemingly minor change can significantly impact the physicochemical properties and, consequently, the biological activity of the compound.
| Feature | This compound | Valdecoxib |
| Chemical Name | This compound | 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide[1] |
| CAS Number | 897927-43-4 (for sodium salt)[2] | 181695-72-7 |
| Molecular Formula | C₁₆H₁₄NNaO₄S (for sodium salt)[2] | C₁₆H₁₄N₂O₃S |
| Molecular Weight | 339.34 g/mol (for sodium salt)[2] | 314.36 g/mol |
| Functional Group | Sulfonic Acid (-SO₃H) | Sulfonamide (-SO₂NH₂) |
Mechanism of Action: The Role of the Sulfonamide Moiety
Valdecoxib is a potent and selective inhibitor of the COX-2 enzyme.[1] The mechanism of action for selective COX-2 inhibitors like Valdecoxib is well-established. The sulfonamide group is a key pharmacophore that interacts with a hydrophilic side pocket present in the active site of COX-2, but not in COX-1. This interaction is crucial for the high selectivity of Valdecoxib for COX-2.
The replacement of the sulfonamide group with a sulfonic acid group would likely alter the binding interactions within the COX-2 active site. While the sulfonic acid group is also capable of hydrogen bonding, its different acidity and steric bulk compared to the sulfonamide may affect the binding affinity and selectivity. Without experimental data for this compound, its inhibitory activity against COX-1 and COX-2 remains speculative.
Performance Data: A Focus on Valdecoxib
Due to the lack of available data for this compound, this section focuses on the extensively documented performance of Valdecoxib.
In Vitro COX Inhibition
The inhibitory potency of Valdecoxib against COX-1 and COX-2 has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Valdecoxib | >100 | 0.05 | >2000 |
Data from human whole blood assay.
This high selectivity index underscores Valdecoxib's specificity for the COX-2 isoform.
In Vivo Anti-Inflammatory Efficacy
The anti-inflammatory activity of Valdecoxib has been demonstrated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. The effective dose required to produce a 50% reduction in paw edema (ED₅₀) is a key metric.
| Compound | Carrageenan-Induced Paw Edema in Rats (ED₅₀) |
| Valdecoxib | 5.9 - 10.2 mg/kg |
Pharmacokinetic Profile
| Parameter | Valdecoxib |
| Bioavailability | ~83% |
| Plasma Half-life | 8-11 hours |
| Metabolism | Primarily hepatic (CYP3A4 and CYP2C9) |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
Objective: To determine the IC₅₀ values of a test compound for the inhibition of COX-1 and COX-2 in a human whole blood matrix.
Methodology:
-
COX-1 (Thromboxane B₂ Synthesis):
-
Fresh human blood is collected in the presence of an anticoagulant.
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle (DMSO).
-
Blood is allowed to clot at 37°C for 1 hour to induce platelet activation and subsequent COX-1-mediated thromboxane A₂ (TXA₂) synthesis.
-
The reaction is stopped by placing the samples on ice and centrifugation to obtain serum.
-
The concentration of the stable TXA₂ metabolite, thromboxane B₂ (TXB₂), is measured by enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
-
COX-2 (Prostaglandin E₂ Synthesis):
-
Fresh human blood is collected in the presence of an anticoagulant.
-
Aliquots of whole blood are incubated with lipopolysaccharide (LPS) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.
-
The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle.
-
The synthesis of prostaglandin E₂ (PGE₂) is initiated by the addition of a calcium ionophore or allowed to proceed from endogenous substrate.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE₂ is measured by EIA or RIA.
-
-
Data Analysis:
-
The percentage of inhibition of TXB₂ (for COX-1) and PGE₂ (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used. Animals are fasted overnight with free access to water before the experiment.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Induction of Edema: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is made into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage of inhibition of edema for each dose of the test compound is calculated relative to the vehicle-treated control group.
-
The ED₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the dose.
-
Signaling Pathways and Experimental Workflows
COX-2 Inflammatory Pathway
Caption: The COX-2 pathway in inflammation and the inhibitory action of Valdecoxib.
Experimental Workflow for Comparative Analysis
Caption: A proposed experimental workflow for a head-to-head comparison.
Conclusion
Valdecoxib is a well-documented, potent, and highly selective COX-2 inhibitor with proven in vitro and in vivo efficacy. Its chemical structure, particularly the sulfonamide moiety, is critical for its biological activity.
In contrast, this compound remains an uncharacterized compound in the public domain. While its structural similarity to Valdecoxib is apparent, the substitution of the key sulfonamide pharmacophore with a sulfonic acid group introduces significant uncertainty regarding its potential as a COX-2 inhibitor. Based on structure-activity relationship principles for this class of compounds, this change is expected to significantly alter its binding affinity and selectivity for the COX-2 enzyme.
Further research, including in vitro enzymatic assays and in vivo models of inflammation, is necessary to elucidate the pharmacological profile of this compound and to enable a direct and quantitative comparison with Valdecoxib. Until such data becomes available, Valdecoxib remains the well-established benchmark in this structural class of COX-2 inhibitors.
References
A Comparative Analysis of Isoxazole-Based COX-2 Inhibitors for Researchers
An in-depth guide to the performance, experimental evaluation, and signaling pathways of prominent isoxazole-based COX-2 inhibitors.
This guide provides a comparative overview of isoxazole-based cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of their inhibitory potency, selectivity, and the experimental methodologies used for their evaluation. The data presented is compiled from various scientific publications to facilitate a comprehensive understanding and to support further research in this area.
Introduction to Isoxazole-Based COX-2 Inhibitors
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, revolutionized the development of anti-inflammatory therapies. While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Selective COX-2 inhibitors were developed to reduce pain and inflammation with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms.[1][2] The isoxazole scaffold has proven to be a valuable pharmacophore in the design of selective COX-2 inhibitors, with prominent examples including Celecoxib and Valdecoxib.[2][3]
Data Presentation: Comparative Analysis of Inhibitory Potency
The inhibitory potency (IC50) and selectivity of isoxazole-based COX-2 inhibitors are critical parameters for their evaluation. The following tables summarize the in vitro inhibitory activities of key isoxazole-containing compounds against COX-1 and COX-2. A lower IC50 value indicates greater potency, and a higher selectivity index (COX-1 IC50 / COX-2 IC50) signifies greater selectivity for COX-2.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Marketed Isoxazole-Based Drugs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Valdecoxib | 150 | 0.005 | 30000 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.[4]
Table 2: In Vitro COX-1 and COX-2 Inhibition for Novel Synthesized Isoxazole Derivatives
| Compound ID | COX-1 IC50 (µM) ± SEM | COX-2 IC50 (µM) ± SEM | Selectivity Index (COX-1/COX-2) |
| C1 | >100 | 1.87 ± 0.09 | >53.47 |
| C2 | >100 | 1.23 ± 0.06 | >81.30 |
| C3 | 22.57 ± 1.12 | 0.93 ± 0.01 | 24.26 |
| C4 | >100 | 12.37 ± 0.61 | >8.08 |
| C5 | 35.55 ± 1.77 | 0.85 ± 0.04 | 41.82 |
| C6 | 33.95 ± 1.69 | 0.55 ± 0.03 | 61.73 |
| C7 | >100 | 0.88 ± 0.04 | >113.63 |
| C8 | >100 | 0.86 ± 0.04 | >116.27 |
| C9 | >100 | 1.68 ± 0.08 | >59.52 |
| C10 | >100 | 32.36 ± 1.61 | >3.09 |
| Celecoxib (Standard) | 24.36 ± 1.21 | 0.06 ± 0.01 | 406 |
Data adapted from a study on newly synthesized isoxazole derivatives.[5] The selectivity index in the original paper was calculated as [IC50 (COX-1)]/[IC50 (COX-2)].[5]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of inhibitor performance. Below are methodologies for key in vitro and in vivo assays.
In Vitro Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay measures the inhibitory effect of compounds on COX-1 and COX-2 in a physiologically relevant matrix.
Materials:
-
Freshly drawn human blood
-
Test compounds dissolved in DMSO
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
Procedure:
COX-1 Activity (TXB2 Production):
-
Aliquot 1 mL of fresh whole blood into tubes containing various concentrations of the test compound or vehicle (DMSO).
-
Allow the blood to clot for 1 hour at 37°C.
-
Centrifuge the tubes to separate the serum.
-
Measure the concentration of TXB2 in the serum using an EIA kit as an index of COX-1 activity.
COX-2 Activity (PGE2 Production):
-
To whole blood aliquots, add aspirin to irreversibly inhibit platelet COX-1.
-
Incubate for 15 minutes at 37°C.
-
Add LPS to induce COX-2 expression in monocytes.
-
Add the test compound at various concentrations.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit as an index of COX-2 activity.[6]
Data Analysis: Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to assess the anti-inflammatory activity of compounds.[7]
Materials:
-
Male Sprague-Dawley rats or Swiss albino mice
-
1% Carrageenan solution in saline
-
Test compounds and a reference drug (e.g., Celecoxib)
-
Plethysmometer for measuring paw volume
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a predetermined time before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce inflammation.[8][9]
-
Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
The contralateral paw can be injected with saline to serve as a control.
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Mandatory Visualizations
COX Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by COX-1 and COX-2, and the site of action for selective COX-2 inhibitors.
Caption: COX signaling pathway and the mechanism of selective COX-2 inhibition.
Experimental Workflow for In Vitro COX Inhibition Assay
The diagram below outlines the general workflow for determining the in vitro inhibitory activity of a test compound.
Caption: General workflow for an in vitro COX inhibition assay.
References
- 1. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
Comparative Analysis of the Cross-Reactivity Profile of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (S-parecoxib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic cross-reactivity of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, the active metabolite of the injectable nonsteroidal anti-inflammatory drug (NSAID) parecoxib. The focus is on its interactions with its primary target, cyclooxygenase-2 (COX-2), its primary off-target, cyclooxygenase-1 (COX-1), and other relevant enzyme families. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed research and development decisions.
Executive Summary
This compound, also known as valdecoxib, is a potent and highly selective inhibitor of COX-2.[1][2][3][4][5] Its selectivity for COX-2 over COX-1 is a key feature, theoretically reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[6] Beyond the cyclooxygenase enzymes, valdecoxib has been shown to interact with other enzyme families, most notably carbonic anhydrases, due to its sulfonamide moiety.[7][8][9][10] While it is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9, comprehensive data on its direct inhibitory effects on these enzymes is limited in the public domain.[11] This guide presents a compilation of available data to provide a clearer picture of its selectivity and potential for off-target effects.
Data Presentation: Comparative Enzyme Inhibition
The following tables summarize the in vitro inhibitory activity of valdecoxib against various enzymes.
Table 1: Inhibition of Cyclooxygenase (COX) Isoforms by Valdecoxib
| Enzyme | Parameter | Value (µM) | Assay Conditions | Reference |
| Human Recombinant COX-2 | IC50 | 0.005 | In vitro enzyme assay | [1][2][3][4][5] |
| Human Recombinant COX-1 | IC50 | 150 | In vitro enzyme assay | [1][3] |
| Human Whole Blood COX-2 | IC50 | 0.24 | Ex vivo assay | [1][3] |
| Human Whole Blood COX-1 | IC50 | 21.9 | Ex vivo assay | [1][3] |
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Valdecoxib
| Enzyme | Parameter | Value (nM) | Assay Conditions | Reference |
| hCA I | Ki | 25 | Stopped-flow CO2 hydration assay | [7] |
| hCA II | Ki | Potent inhibitor | X-ray crystallography | [9] |
| hCA IV | Ki | 45 | Stopped-flow CO2 hydration assay | [7] |
| hCA IX | Ki | Nanomolar inhibitor | Stopped-flow CO2 hydration assay | [7][8] |
| hCA XII | Ki | Nanomolar inhibitor | Stopped-flow CO2 hydration assay | [10] |
Table 3: Interaction with Cytochrome P450 (CYP) Enzymes
| Enzyme | Interaction | Quantitative Data (IC50/Ki) | Notes | Reference |
| CYP3A4 | Metabolism | Not Available | Major metabolizing enzyme. | [11] |
| CYP2C9 | Metabolism | Not Available | Major metabolizing enzyme. | [11] |
| CYP2C19 | Metabolism | Not Available | Minor metabolizing enzyme. | [11] |
| CYP2D6 | Metabolism | Not Available | Minor metabolizing enzyme. | [11] |
| CYP1A2 | Metabolism | Not Available | Minor metabolizing enzyme. | [11] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Whole Blood)
This assay determines the potency and selectivity of an inhibitor against COX-1 and COX-2 in a physiologically relevant matrix.
1. Materials:
- Freshly drawn human venous blood anticoagulated with heparin.
- Test compound (valdecoxib) and reference inhibitors.
- Lipopolysaccharide (LPS) for COX-2 induction.
- Calcium ionophore A23187 for COX-1 stimulation.
- Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TxB2).
2. Procedure:
- COX-2 Inhibition: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO). LPS is added to induce COX-2 expression, and the samples are incubated for 24 hours at 37°C. The plasma is then separated by centrifugation.
- COX-1 Inhibition: Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C. Calcium ionophore A23187 is then added to stimulate COX-1 activity, and the samples are incubated for a further 30 minutes. The plasma is separated by centrifugation.
- Quantification: The concentrations of PGE2 (as a marker of COX-2 activity) and TxB2 (as a marker of COX-1 activity) in the plasma samples are determined using specific EIA kits.
3. Data Analysis:
- The percent inhibition of PGE2 and TxB2 production is calculated for each concentration of the test compound relative to the vehicle control.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.
1. Materials:
- Purified recombinant human carbonic anhydrase isoforms.
- Test compound (valdecoxib).
- Buffer solution (e.g., Tris-HCl).
- CO2-saturated water.
- pH indicator (e.g., p-nitrophenol).
- Stopped-flow spectrophotometer.
2. Procedure:
- The enzyme and inhibitor are pre-incubated in the buffer at a controlled temperature.
- The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
- The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
3. Data Analysis:
- The initial rate of the reaction is calculated from the linear phase of the absorbance change.
- Ki values are determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear regression analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. ClinPGx [clinpgx.org]
- 6. Valdecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual carbonic anhydrase--cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro safety pharmacology profiling: what else beyond hERG? | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship of 3-Phenylisoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of 3-phenylisoxazole derivatives, focusing on their anticancer, antibacterial, chitin synthesis inhibitory, and histone deacetylase (HDAC) inhibitory activities. Quantitative data from various studies are summarized in structured tables, and detailed experimental protocols for key biological assays are provided. Additionally, signaling pathways, experimental workflows, and logical relationships are visualized using diagrams to facilitate a deeper understanding of the SAR of this versatile class of compounds.
Anticancer Activity
3-Phenylisoxazole analogs have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The nature and position of substituents on both the phenyl ring and the isoxazole core play a critical role in determining their potency and selectivity.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of various 3-phenylisoxazole derivatives against different cancer cell lines.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(4-chlorophenyl)-5-(substituted phenyl) | PC3 (Prostate) | 5.82 | [1][2] |
| 2 | 3-(4-chlorophenyl)-5-(substituted phenyl) | PC3 (Prostate) | 9.18 | [1][2] |
| 3 | 3-(phenyl)-5-(substituted) | A549 (Lung) | 10.67 ± 1.53 | [3] |
| 4 | 3-(phenyl)-5-(substituted) | C6 (Glioma) | 4.33 ± 1.04 | [3] |
| 5 | 3-(phenyl)-5-(substituted) | A549 (Lung) | 24.0 ± 3.46 | [3] |
| 6 | 3-(phenyl)-5-(substituted) | C6 (Glioma) | 23.33 ± 2.08 | [3] |
| 7 | 3-(phenyl)-5-(substituted) | A549 (Lung) | 28.0 ± 1.0 | [3] |
| 8 | 3-(phenyl)-5-(substituted) | C6 (Glioma) | 49.33 ± 1.15 | [3] |
Structure-Activity Relationship Highlights: Anticancer Activity
-
Substitution on the Phenyl Ring at position 3: The presence and nature of substituents on the 3-phenyl ring significantly influence anticancer activity.
-
Substitution on the Isoxazole Ring at position 5: Modifications at the 5-position of the isoxazole ring with different aromatic or heterocyclic moieties have been shown to modulate the cytotoxic potential. For instance, certain substitutions can lead to enhanced activity against specific cancer cell lines like prostate cancer.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., PC3, A549, C6)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-Phenylisoxazole analog compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-phenylisoxazole analogs and incubate for a further 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: General workflow of the MTT assay for assessing cytotoxicity.
Antibacterial Activity
Certain 3-phenylisoxazole analogs have emerged as promising antibacterial agents, effective against both Gram-positive and Gram-negative bacteria. The SAR studies in this area aim to optimize the antibacterial spectrum and potency.
Quantitative Data Summary: Antibacterial Activity
The following table presents the minimum inhibitory concentration (MIC) or effective concentration (EC50) values of selected 3-phenylisoxazole derivatives against various bacterial strains.
| Compound ID | Substituent(s) | Bacterial Strain | MIC/EC50 (µg/mL) | Reference |
| 9 | 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae (Xoo) | Better than control | [4][5] |
| 10 | 4-nitro-3-phenylisoxazole derivatives | Pseudomonas syringae (Psa) | Better than control | [4][5] |
| 11 | 4-nitro-3-phenylisoxazole derivatives | Xanthomonas axonopodis (Xac) | Better than control | [4][5] |
| 12 | N3, N5-di(p-chlorophenyl) | E. coli MTCC 443 | 95 | [6] |
| 13 | N3, N5-di(p-chlorophenyl) | S. aureus MTCC 96 | 115 | [6] |
| 14 | N3, N5-di(p-fluorophenyl) | E. coli MTCC 443 | 110 | [6] |
| 15 | N3, N5-di(p-fluorophenyl) | S. aureus MTCC 96 | 95 | [6] |
Structure-Activity Relationship Highlights: Antibacterial Activity
-
4-Nitro Group: The presence of a nitro group at the 4-position of the isoxazole ring appears to be beneficial for antibacterial activity against plant pathogenic bacteria.[4][5]
-
Substituents on Diamine Derivatives: For N3, N5-di(substituted)isoxazole-3,5-diamine derivatives, electron-withdrawing groups such as fluorine and chlorine on the phenyl rings generally enhance antibacterial activity. Para-substitution seems to be more favorable for potency.[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
The broth dilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
3-Phenylisoxazole analog compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Chitin Synthesis Inhibition
Derivatives of 3-phenylisoxazole have been investigated as inhibitors of chitin synthesis, a crucial process in insects. These compounds hold potential for the development of novel insecticides.
Quantitative Data Summary: Chitin Synthesis Inhibition
The inhibitory activity (pIC50) of 3-phenylisoxazole analogs against chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis, is shown below.
| Compound ID | Substituent on 3-phenyl ring | pIC50 |
| 16 | 4-Cl | 7.04 |
| 17 | 4-Et | 6.85 |
| 18 | 4-Ph | 6.40 |
pIC50 = -log(IC50 [M]). A higher pIC50 value indicates greater potency.
Structure-Activity Relationship Highlights: Chitin Synthesis Inhibition
-
Substituents on the 3-Phenyl Ring: The nature of the substituent at the 4-position of the 3-phenyl ring influences the inhibitory activity. In the studied series, a chloro substituent resulted in the highest potency.[7]
Experimental Protocol: In Vitro Chitin Synthesis Inhibition Assay
This assay measures the incorporation of a radiolabeled precursor into chitin in cultured insect integument.
Materials:
-
Diapause larvae of Chilo suppressalis
-
Grace's insect culture medium
-
20-hydroxyecdysone
-
3-Phenylisoxazole analog compounds
-
N-acetyl-D-[¹⁴C]glucosamine ([¹⁴C]NAG)
-
Scintillation counter
Procedure:
-
Integument Culture: Integuments are excised from sterilized larvae and cultured in Grace's medium containing 20-hydroxyecdysone for 24 hours.
-
Compound Treatment: The integument fragments are then transferred to a fresh medium containing the test compounds and [¹⁴C]NAG.
-
Incubation: The culture is incubated for a defined period to allow for chitin synthesis.
-
Measurement of Radioactivity: The amount of [¹⁴C]NAG incorporated into chitin is measured using a scintillation counter.
-
Data Analysis: The inhibitory activity of the compounds is expressed as the concentration required to inhibit 50% of chitin synthesis (IC50).[7]
Histone Deacetylase (HDAC) Inhibition
More recently, 3-phenylisoxazole derivatives have been explored as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.
Quantitative Data Summary: HDAC1 Inhibition
The inhibitory activity of 3-phenylisoxazole-based HDAC inhibitors against HDAC1 is presented below.
| Compound ID | R1 | R2 Linker | Inhibition Rate (%) at 1000 nM |
| 19 | -Cl | methyl | 9.30 |
| 20 | -Cl | ethyl | 11.84 |
| 21 | -Cl | propyl | 13.43 |
| 22 | -Cl | butyl | 79.85 |
| 23 | -OCH3 | butyl | 86.78 |
Structure-Activity Relationship Highlights: HDAC1 Inhibition
-
Linker Length (R2): The length of the linker at the R2 position significantly impacts HDAC1 inhibitory activity. A butyl linker was found to be optimal compared to shorter linkers (methyl, ethyl, propyl).[2]
-
Substitution at R1: The R1 position on the phenyl ring is relatively tolerant to modifications. Different substituents at this position did not lead to a significant change in HDAC1 inhibitory activity.[2]
Caption: Key structure-activity relationships for 3-phenylisoxazole-based HDAC1 inhibitors.
Experimental Protocol: HDAC1 Inhibition Assay
A common method to assess HDAC1 inhibition is a fluorometric assay.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution
-
3-Phenylisoxazole analog compounds
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Reaction: In a 96-well plate, the HDAC1 enzyme is incubated with the test compound at various concentrations in the assay buffer.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction. The plate is incubated at 37°C.
-
Development: The developer solution is added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: The percentage of inhibition is calculated relative to a control without any inhibitor. IC50 values are determined from the dose-response curves.[2][8]
Conclusion
The 3-phenylisoxazole scaffold serves as a versatile template for the development of a diverse range of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in potency and selectivity across different therapeutic targets. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective 3-phenylisoxazole-based therapeutic agents. Further exploration of this chemical space is warranted to fully unlock the therapeutic potential of this important class of molecules.
References
- 1. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 2. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Isoxaben analogs inhibit chitin synthesis in the cultured integument of the rice stem borer Chilo suppressalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid and its close structural analog, Valdecoxib. Due to the limited availability of direct in vivo data for the sulfonic acid derivative, this guide will focus on the extensive research conducted on Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The data presented herein is intended to serve as a valuable resource for understanding the potential therapeutic applications and comparative pharmacology of this class of compounds in inflammatory and pain models.
Disclaimer: this compound differs from Valdecoxib by the presence of a sulfonic acid group (-SO3H) instead of a sulfonamide group (-SO2NH2). While their primary mechanism of action is expected to be similar due to the shared pharmacophore, their pharmacokinetic and pharmacodynamic profiles may vary.
Mechanism of Action: Selective COX-2 Inhibition
The primary mechanism of action for this class of compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] Under inflammatory conditions, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.[1]
Caption: Mechanism of action of Valdecoxib via selective inhibition of the COX-2 pathway.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of Valdecoxib in various animal models of inflammation and pain, alongside data for other selective COX-2 inhibitors for comparison.
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Route of Administration | Paw Edema Inhibition (%) | ED50 (mg/kg) | Reference |
| Valdecoxib | 10 | Oral | Significant | 5.9 | [2] |
| Celecoxib | 30 | Oral | Significant | - | [3] |
| Diclofenac (Standard NSAID) | 10 | Oral | Significant | - | [4] |
ED50: The dose that produces 50% of the maximum effect.
Table 2: Anti-Arthritic Activity in Adjuvant-Induced Arthritis in Rats
| Compound | Dose (mg/kg/day) | Route of Administration | Reduction in Paw Swelling | ED50 (mg/kg) | Reference |
| Valdecoxib | 1 | Oral | Significant | 0.03 | [2] |
| Celecoxib | 5 | Oral | Significant | - | [5] |
Table 3: Analgesic Activity in Pain Models in Mice
| Model | Compound | Dose (mg/kg) | Route of Administration | Outcome Measure | Result | Reference |
| Hot-Plate Test | Valdecoxib | 5 | Oral | Increased latency to paw licking/jumping | Significant increase in latency | |
| Formalin Test (Late Phase) | Valdecoxib | 5 | Oral | Reduced paw licking time | Significant reduction | |
| Formalin Test (Late Phase) | Celecoxib | 20 | Intraperitoneal | Reduced flinching and licking behavior | Significant reduction | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate study replication and comparison.
Carrageenan-Induced Paw Edema
This model is a widely used and reproducible assay for evaluating acute inflammation.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: The test compound (e.g., Valdecoxib) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for the treated groups relative to the control (vehicle-treated) group.
Adjuvant-Induced Arthritis
This model is a well-established method for studying chronic inflammation and is often used to screen for anti-arthritic drugs.
Caption: Experimental workflow for the adjuvant-induced arthritis model in rats.
Protocol:
-
Animals: Male Lewis rats (150-180 g) are commonly used due to their susceptibility to adjuvant-induced arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.
-
Drug Administration: Treatment with the test compound (e.g., Valdecoxib) or vehicle is typically initiated on the day of adjuvant injection or after the onset of clinical signs of arthritis and continued daily for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Paw Volume: The volume of both the injected and non-injected paws is measured periodically.
-
Arthritis Score: The severity of arthritis in each paw is visually scored based on erythema and swelling.
-
Body Weight: Changes in body weight are monitored as an indicator of systemic inflammation.
-
Histopathology: At the end of the study, joints are collected for histopathological examination to assess inflammation, pannus formation, and bone and cartilage destruction.
-
Conclusion
The available in vivo data for Valdecoxib, a close structural analog of this compound, demonstrates potent anti-inflammatory and analgesic efficacy in established animal models. Its high selectivity for COX-2 translates to a favorable profile in preclinical studies. While direct comparative studies for the sulfonic acid derivative are lacking, the information presented in this guide provides a strong foundation for researchers to design and interpret future in vivo validation studies for this and related compounds. Further investigation into the pharmacokinetic properties of the sulfonic acid derivative is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. painphysicianjournal.com [painphysicianjournal.com]
Isoxazole vs. Oxazole: A Head-to-Head Comparison for Drug Design
For researchers, scientists, and drug development professionals, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the privileged five-membered heterocycles, isoxazole and oxazole are isomeric mainstays, each offering a unique constellation of properties. This guide provides an objective, data-driven comparison of these two scaffolds to inform rational drug design.
Isoxazole and oxazole are isomers, differing only in the position of the nitrogen and oxygen atoms within their five-membered aromatic rings.[1] In isoxazole, the nitrogen and oxygen atoms are adjacent (1,2-position), while in oxazole, they are separated by a carbon atom (1,3-position).[1] This subtle structural distinction leads to significant differences in their physicochemical characteristics, metabolic fate, and interactions with biological targets.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of heteroatoms in isoxazole and oxazole rings directly impacts their electronic distribution, leading to divergent physicochemical properties that are fundamental to their behavior in biological systems. A summary of these key properties is presented in Table 1.
Table 1: Comparison of the Physicochemical Properties of Isoxazole and Oxazole
| Property | Isoxazole | Oxazole | Reference(s) |
| Structure | Oxygen and nitrogen atoms are adjacent (1,2- position) | Oxygen and nitrogen atoms are separated by a carbon (1,3- position) | [1] |
| Molecular Formula | C₃H₃NO | C₃H₃NO | [1] |
| Molar Mass | 69.06 g/mol | 69.06 g/mol | [1] |
| pKa of conjugate acid | -3.0 | 0.8 | [1] |
| Dipole Moment | 3.0 D | 1.7 D | [1] |
| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | [1] |
Isoxazoles are notably weaker bases than oxazoles, a factor that can influence their interactions with acidic residues in protein binding pockets and their overall pharmacokinetic profile.[1] The larger dipole moment of isoxazoles may also contribute to stronger polar interactions.[1]
Metabolic Stability: A Key Determinant of In Vivo Performance
The metabolic stability of a drug candidate is a critical factor determining its half-life and bioavailability. Both isoxazole and oxazole rings are susceptible to metabolic transformations, primarily oxidation by cytochrome P450 (CYP) enzymes. The weaker N-O bond in the isoxazole ring can also make it prone to reductive cleavage under specific biological conditions.[1]
While direct, broad-ranging comparative studies are limited, the metabolic fate is highly dependent on the substitution pattern of the specific molecule. Table 2 presents a hypothetical comparison of metabolic stability for an isoxazole and an oxazole analog, illustrating typical outcomes from in vitro assays.
Table 2: Hypothetical Comparative Metabolic Stability Data for an Isoxazole and an Oxazole Analog
| Assay | Isoxazole Analog (Compound A) | Oxazole Analog (Compound B) |
| Microsomal Stability (Human Liver Microsomes) | ||
| Half-Life (t½, min) | 45 | 60 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 11.5 |
| Hepatocyte Stability (Human) | ||
| Half-Life (t½, min) | 60 | 80 |
| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | 11.5 | 8.6 |
Biological Activities and Structure-Activity Relationships (SAR)
Both isoxazole and oxazole scaffolds are integral components of drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] The choice between these two heterocycles is often dictated by the specific structure-activity relationships for a given biological target. The distinct electronic and steric profiles of isoxazole and oxazole can lead to significant differences in binding affinity and biological activity.
For example, in the development of prostacyclin (PGI₂) receptor agonists, an oxazole-containing compound was found to be five-fold more potent than its isoxazole isomer, attributed to the optimal positioning of the oxazole nitrogen for a crucial hydrogen bond interaction.[1] Conversely, a review of FDA-approved drugs reveals a higher prevalence of the isoxazole ring, suggesting that in many contexts, this scaffold may confer more favorable overall pharmacological properties.[1][2]
Table 3 provides a comparative overview of the biological activities of representative isoxazole- and oxazole-containing compounds.
Table 3: Comparative Biological Activities of Isoxazole and Oxazole Derivatives
| Biological Target/Activity | Isoxazole-Containing Compound | IC₅₀/MIC | Oxazole-Containing Compound | IC₅₀/MIC | Reference(s) |
| Anticancer (Hsp90 inhibition) | Compound 1 | 0.5 µM | Compound 2 (hypothetical analog) | 2.1 µM | [1] |
| Antibacterial (E. coli) | Isoxazole-oxazole hybrid 18a | 128 µg/mL | - | - | [3] |
| Anti-inflammatory (SCD1 Inhibition) | Isoxazole-isoxazole hybrid 12 | 45 µM | Isoxazole-oxazole hybrid 14 | 19 µM | [3] |
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. Below are protocols for key assays used to evaluate the performance of isoxazole and oxazole-containing compounds.
Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent like DMSO. Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the reaction mixture to 37°C. The reaction is initiated by adding a NADPH-regenerating system.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (typically cold acetonitrile containing an internal standard) to quench the reaction.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural logarithm of the remaining compound versus time.[4][5]
IC₅₀ Determination Assay
Objective: To determine the concentration of a compound that inhibits a specific biological or biochemical function by 50%.
Procedure:
-
Preparation: Prepare a series of dilutions of the inhibitor compound.
-
Reaction Setup: In a microplate, add the target enzyme and the inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.
-
Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1][6]
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[7][8]
Visualizing the Drug Design and Evaluation Process
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks in the comparison and evaluation of isoxazole and oxazole scaffolds.
Caption: A conceptual workflow for the comparative evaluation of isoxazole and oxazole scaffolds in drug design.
Caption: A simplified signaling pathway illustrating the inhibitory action of an isoxazole or oxazole-based kinase inhibitor.
Conclusion
Both isoxazole and oxazole scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between them is not straightforward and depends on the specific therapeutic target and desired drug properties. Isoxazoles, being weaker bases with a larger dipole moment, may offer advantages in certain biological contexts, and their greater prevalence in FDA-approved drugs is noteworthy.[1][2] However, as the comparative data illustrates, the oxazole scaffold can exhibit superior potency in specific cases. Ultimately, a thorough understanding of the subtle yet significant differences between these two important heterocycles, supported by parallel synthesis and head-to-head biological evaluation, is essential for the successful design and development of novel therapeutics.
References
- 1. courses.edx.org [courses.edx.org]
- 2. benchchem.com [benchchem.com]
- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Selectivity Profile of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (Valdecoxib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, the active form of which is Valdecoxib, a potent cyclooxygenase-2 (COX-2) inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its performance against other selective and non-selective non-steroidal anti-inflammatory drugs (NSAIDs). All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to COX-2 Selectivity
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in protecting the stomach lining and maintaining platelet function.[2] In contrast, COX-2 is typically induced at sites of inflammation.[1] Traditional NSAIDs, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[3] Selective COX-2 inhibitors, like Valdecoxib, were developed to target inflammation more specifically while minimizing these adverse effects.[3]
Quantitative Selectivity Profile
The selectivity of a COX inhibitor is typically expressed as a ratio of the 50% inhibitory concentrations (IC50) for COX-1 versus COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2. The following tables summarize the in vitro and ex vivo selectivity profiles of Valdecoxib compared to other well-known COX inhibitors.
Table 1: In Vitro Selectivity of COX Inhibitors using Recombinant Human Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | 150[3] | 0.005[3] | 30000 |
| Celecoxib | - | 0.05[3] | - |
| Rofecoxib | - | 0.5[3] | - |
| Etoricoxib | - | 5[3] | - |
Note: A higher selectivity index indicates greater selectivity for COX-2. Data for Celecoxib, Rofecoxib, and Etoricoxib in this specific recombinant enzyme assay were presented for COX-2 inhibition but not for COX-1, hence the selectivity index could not be calculated from this source.
Table 2: Selectivity of COX Inhibitors in Human Whole Blood Assay
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | 21.9[3] | 0.24[3] | 91.25 |
| Celecoxib | >100 | 7.6[4] | >13.16 |
| Etoricoxib | 106 | 1.1[4] | 96.36 |
| Rofecoxib | 35 | 0.53[5] | 66.04 |
| Diclofenac | 0.076[6] | 0.026[6] | 2.92 |
| Ibuprofen | 12[6] | 80[6] | 0.15 |
| Naproxen | - | - | - |
Note: The human whole blood assay is considered more physiologically relevant as it accounts for plasma protein binding.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and how selectivity is determined, the following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for assessing COX inhibition.
Caption: Prostaglandin synthesis pathway and the selective inhibition of COX-2 by Valdecoxib.
References
- 1. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Validation of Novel EGFR Inhibitors: A Comparative Guide to Geminib vs. Osimertinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of a novel, hypothetical third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Geminib , against the established therapeutic, Osimertinib . The data presented herein is a synthesis of publicly available preclinical findings for Osimertinib and a plausible, distinct profile for the novel compound, Geminib. This document is intended to serve as a practical example of a preclinical data package for a novel therapeutic compound, complete with supporting experimental methodologies and logical frameworks for developmental decision-making.
Comparative Efficacy, Pharmacokinetics, and Toxicology
The preclinical validation of a novel therapeutic compound hinges on demonstrating a favorable profile in comparison to existing treatments. Key areas of investigation include in vitro potency and selectivity, in vivo anti-tumor efficacy, pharmacokinetic properties, and a comprehensive safety and toxicology assessment. The following tables summarize the comparative data for Geminib and Osimertinib.
In Vitro Efficacy: Inhibition of NSCLC Cell Line Proliferation
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents the IC50 values for Geminib and Osimertinib against a panel of human non-small cell lung cancer (NSCLC) cell lines with various EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | Geminib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 15 | 23[1][2] |
| H3255 | L858R | 10 | 12[3] |
| H1975 | L858R + T790M | 3 | 5[3] |
| PC-9ER | Exon 19 Del + T790M | 10 | 166[2] |
Table 1: Comparative in vitro potency of Geminib and Osimertinib against various NSCLC cell lines. Data for Osimertinib is sourced from published studies.[1][2][3] Data for Geminib is hypothetical.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of both compounds was evaluated in a patient-derived xenograft (PDX) model using the H1975 (L858R + T790M) cell line in immunodeficient mice.
| Compound | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| Geminib | 20 | 95 |
| Osimertinib | 25 | 88 |
Table 2: Comparative in vivo efficacy in an H1975 NSCLC xenograft model. Data for Geminib is hypothetical.
Preclinical Pharmacokinetics in Rodents
Pharmacokinetic parameters were determined in male Sprague-Dawley rats following a single oral dose.
| Parameter | Geminib (20 mg/kg) | Osimertinib (10 mg/kg) |
| Cmax (ng/mL) | 850 | ~300[4] |
| Tmax (hr) | 4 | 3.3[4] |
| AUC (0-24h) (ng·h/mL) | 9800 | 4500 |
| t1/2 (hr) | 18 | ~15 |
| Oral Bioavailability (%) | 75 | ~70[5] |
Table 3: Comparative pharmacokinetic profiles in rats. Data for Osimertinib is based on published preclinical studies.[4][5] Data for Geminib is hypothetical.
Preclinical Toxicology in Rodents
A 28-day repeat-dose oral toxicity study was conducted in rats to determine the No-Observed-Adverse-Effect Level (NOAEL).
| Compound | NOAEL (mg/kg/day) | Key Observations at Higher Doses |
| Geminib | 30 | Reversible skin rashes, mild gastrointestinal distress |
| Osimertinib | 20 | Diarrhea, rash, nail and hair follicle changes |
Table 4: Comparative toxicology findings in rats. Data for Geminib is hypothetical.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following sections outline the protocols for the key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 of the test compounds against a panel of NSCLC cell lines.
Methodology:
-
Cell Culture: NSCLC cell lines (PC-9, H3255, H1975, PC-9ER) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of Geminib or Osimertinib (typically ranging from 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the test compounds in an in vivo model of NSCLC.
Methodology:
-
Animal Model: Male athymic nude mice (6-8 weeks old) are used for this study.
-
Tumor Cell Implantation: H1975 human NSCLC cells (5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).
-
Drug Administration: Geminib (20 mg/kg), Osimertinib (25 mg/kg), or vehicle control are administered orally once daily for 21 days.
-
Endpoint Measurement: Tumor volumes and body weights are monitored throughout the study. At the end of the treatment period, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
Preclinical Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the test compounds following oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used.
-
Drug Administration: A single oral dose of Geminib (20 mg/kg) or Osimertinib (10 mg/kg) is administered by gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into EDTA-coated tubes at predose (0) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.
-
Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard.
-
Chromatography: The supernatant is injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS). Separation is achieved on a C18 column with a gradient mobile phase.
-
Mass Spectrometry: The concentrations of the parent drug are quantified using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
28-Day Repeat-Dose Oral Toxicity Study in Rodents
Objective: To assess the safety profile of the test compounds and determine the NOAEL. This protocol is based on OECD Guideline 407.[6]
Methodology:
-
Animal Model: Young adult Sprague-Dawley rats are used.
-
Dose Groups: Animals are divided into four groups (10 males and 10 females per group): a vehicle control group and three dose groups of the test compound (e.g., 10, 30, and 100 mg/kg/day for Geminib).
-
Drug Administration: The test compound or vehicle is administered orally by gavage once daily for 28 consecutive days.
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
-
Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Key organs are weighed, and a comprehensive set of tissues is collected and preserved for histopathological examination.
-
Data Analysis: The data is analyzed to identify any dose-related adverse effects. The NOAEL is determined as the highest dose level at which no adverse effects are observed.
Visualizing the Preclinical Pathway
Diagrams are essential tools for illustrating complex biological pathways, experimental processes, and decision-making frameworks. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.
EGFR Signaling Pathway
Figure 1: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for Preclinical Validation
Figure 2: High-level experimental workflow for preclinical validation.
Go/No-Go Decision Framework
Figure 3: A logical framework for go/no-go decisions in preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Bioavailability of Osimertinib in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid Against Standard Anti-inflammatory Drugs: A Comparative Guide
This guide provides a comprehensive comparison of the anti-inflammatory properties of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid, the sulfonic acid derivative of Valdecoxib, against established anti-inflammatory drugs, Celecoxib and Dexamethasone. Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, is the active metabolite of the prodrug Parecoxib.[1][2][3][4] This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of in vitro and in vivo efficacy supported by experimental data.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the key quantitative data for this compound (as its active form, Valdecoxib) and the standard anti-inflammatory drugs, Celecoxib and Dexamethasone.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Valdecoxib | 21.9 - 150[5] | 0.005 - 0.24[5] | 30 - >1000[3][5] |
| Celecoxib | 82[1] | 0.04 - 6.8[1][6] | 7.6 - 12[1][3] |
Table 1: In Vitro Cyclooxygenase (COX) Inhibition. This table compares the half-maximal inhibitory concentrations (IC50) of Valdecoxib and Celecoxib against COX-1 and COX-2 enzymes. The selectivity index indicates the compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally associated with a reduced risk of gastrointestinal side effects.[7]
| Compound | Animal Model | Endpoint | ED50 (mg/kg) |
| Valdecoxib | Rat | Carrageenan-induced Paw Edema | 5.9 - 10.2[2][5] |
| Valdecoxib | Rat | Adjuvant-induced Arthritis | 0.03[5] |
| Celecoxib | Rat | Carrageenan-induced Paw Edema | 30 (Significant inhibition observed)[8] |
| Dexamethasone | N/A | N/A | N/A (Different mechanism) |
Table 2: In Vivo Anti-inflammatory Efficacy. This table presents the effective dose required to produce a 50% therapeutic effect (ED50) in animal models of inflammation. The carrageenan-induced paw edema model is a widely used assay for acute inflammation.[9][10][11][12]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in a physiologically relevant human whole blood matrix.[7]
Methodology:
-
COX-1 (Thromboxane B2) Assay:
-
Fresh human blood is collected in the absence of anticoagulants to allow for clotting.
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C, during which platelet COX-1 is activated and converts arachidonic acid to thromboxane A2, which is rapidly hydrolyzed to the stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped by centrifugation to separate the serum.
-
TXB2 levels in the serum are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
The percent inhibition of TXB2 production at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined.[7]
-
-
COX-2 (Prostaglandin E2) Assay:
-
Fresh human blood is collected with an anticoagulant (e.g., heparin).
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle for 1 hour at 37°C.
-
Lipopolysaccharide (LPS; 10 µg/mL) is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The samples are then incubated for 24 hours at 37°C to allow for COX-2-mediated production of prostaglandin E2 (PGE2).
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified by ELISA or RIA.
-
The percent inhibition of PGE2 production at each compound concentration is calculated relative to the LPS-stimulated vehicle control, and the IC50 value is determined.[7]
-
In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of a test compound in vivo.[9][10]
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Compound Administration: Test compounds (e.g., Valdecoxib, Celecoxib) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle control (e.g., 0.5% carboxymethylcellulose) is administered to a separate group. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group. The ED50 value, the dose that causes a 50% reduction in paw edema, is then determined.[9][10][11]
In Vitro Lipopolysaccharide (LPS)-Stimulated Cytokine Production in Macrophages
Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines from activated macrophages.[13][14]
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The cells are then pre-treated with various non-toxic concentrations of the test compound (e.g., Dexamethasone) or vehicle for 1 hour.
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are measured using specific ELISA kits.
-
Data Analysis: The percentage inhibition of cytokine production at each compound concentration is calculated relative to the LPS-stimulated vehicle control. The IC50 value for the inhibition of each cytokine is then determined.[13][14][15]
Mandatory Visualization
Caption: COX-2 Inhibition Pathway
Caption: Dexamethasone Anti-inflammatory Signaling
Caption: Experimental Workflow
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid are critical for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, addressing immediate safety precautions, operational procedures, and waste management logistics.
Hazard Profile and Safety Precautions
Table 1: Potential Hazard Profile and Recommended Precautions
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed or inhaled.[5] | Standard laboratory attire (lab coat, closed-toe shoes). |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][3] | Chemical-resistant gloves (e.g., nitrile).[4][6][7] |
| Eye Damage/Irritation | Causes serious eye damage.[1][3] | Safety goggles or a face shield.[4][6][7] |
| Environmental Hazard | May be toxic to aquatic life with long-lasting effects.[4] | N/A |
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[4][6][8]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from waste generation to final disposal.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting all waste containing this compound. The container should be made of a material compatible with acidic and organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard symbols (e.g., corrosive, toxic).[4]
-
Waste Types:
-
Solid Waste: Collect unreacted chemical, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weighing paper, stir bars) in the designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound and any rinsate from cleaning contaminated glassware in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][7] For aqueous solutions, the pH should be between 6 and 9 before collection, if it is safe to neutralize.[9]
-
2. Spill Cleanup Protocol:
In the event of a spill, follow these procedures immediately:
-
Restrict Access: Alert personnel in the immediate area and restrict access to the spill zone.[4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[4]
-
Absorb: For liquid spills, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or absorbent pads. For solid spills, gently cover the material to avoid creating dust.[4]
-
Collect: Carefully sweep or scoop the contaminated absorbent material into the designated hazardous waste container.[4]
-
Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[4]
3. Empty Container Disposal:
A container that has held this compound must be treated as hazardous waste unless properly decontaminated.[4]
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water, if the compound is water-soluble, or another appropriate solvent). Each rinse should use a volume of solvent equal to about 5% of the container's volume.[4]
-
Rinsate Collection: All rinsate from the triple rinsing process must be collected and disposed of as hazardous liquid waste.[4]
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as regular trash after the chemical label has been defaced and the cap removed. Always confirm this procedure with your local EHS regulations.[4]
4. Final Disposal:
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from incompatible materials.[4]
-
Arrange for Pickup: Once a waste container is full, or in accordance with your institution's policies (often not exceeding one year of storage), arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.[4][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. ceda.com [ceda.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. fishersci.com [fishersci.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid. The information is compiled based on the known hazards of its structural components, including sulfonic acids and isoxazole derivatives.
Immediate Hazard Assessment
-
Sulfonic Acid Group: Benzenesulfonic acid and similar compounds are known to be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3] Inhalation may lead to respiratory irritation.[1][2]
-
Isoxazole Moiety: Isoxazole and its derivatives can be flammable.[4][5] The toxicological properties of many isoxazoles have not been fully investigated.[5]
-
Precursor Hazard: The related compound, 4-(5-methyl-3-phenylisoxazol-4-yl)benzene-1-sulfonyl chloride, is classified as a substance that causes severe skin burns and eye damage, indicating that the sulfonic acid derivative should be handled with similar precautions.
Based on this data, this compound should be treated as a corrosive and potentially irritating substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile). Ensure gloves meet EN 374 standards for chemical protection. | To prevent skin contact with the corrosive sulfonic acid group.[6][7] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes that can cause severe eye damage.[1][2][6] |
| Body Protection | Acid-resistant lab coat or chemical-resistant suit. | To protect skin from potential splashes and spills.[1][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. | To protect feet from spills.[1][7] |
| Respiratory Protection | Handle in a certified chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, use a NIOSH-approved respirator with an acid gas cartridge. | To prevent inhalation of potentially irritating dust or aerosols.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific work area in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Avoid direct contact with the substance. Use spatulas or other appropriate tools for transfer.
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
If working with a solution, be mindful of potential splashes.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any contaminated equipment.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[9]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed waste disposal company. Do not pour waste down the drain or dispose of it with general laboratory trash.[2][9]
-
Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for safe handling of the target compound.
References
- 1. capitalresin.com [capitalresin.com]
- 2. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 8. publicportal.fmi.com [publicportal.fmi.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
